molecular formula C22H26N4O4 B15606143 NK7-902

NK7-902

Número de catálogo: B15606143
Peso molecular: 410.5 g/mol
Clave InChI: QAKJEKTXKXAPBP-MGCURZBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NK7-902 is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H26N4O4

Peso molecular

410.5 g/mol

Nombre IUPAC

2-(2,6-dioxopiperidin-3-yl)-5-[(1S,2R,5S)-2-(ethylamino)-8-azabicyclo[3.2.1]octan-8-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H26N4O4/c1-2-23-16-7-4-12-5-8-17(16)25(12)13-3-6-14-15(11-13)22(30)26(21(14)29)18-9-10-19(27)24-20(18)28/h3,6,11-12,16-18,23H,2,4-5,7-10H2,1H3,(H,24,27,28)/t12-,16+,17-,18?/m0/s1

Clave InChI

QAKJEKTXKXAPBP-MGCURZBSSA-N

Origen del producto

United States

Foundational & Exploratory

The Role of NEK7 in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIMA-related kinase 7 (NEK7) has emerged as a critical regulator of inflammatory signaling, acting as an essential licensing factor for the activation of the NLRP3 inflammasome. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning NEK7's function in inflammatory pathways, its structural interaction with NLRP3, and its implication in a range of inflammatory diseases. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug discovery.

Introduction to NEK7 and its Function in Inflammation

NEK7 is a serine/threonine kinase belonging to the Never in Mitosis A (NIMA)-related kinase family, traditionally known for its role in cell cycle progression, specifically in mitotic spindle formation and cytokinesis.[1][2] However, recent groundbreaking research has unveiled a pivotal, non-mitotic function for NEK7 as a key component in the innate immune response.[3][4] It is now established that NEK7 is an essential mediator for the activation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the host's defense against pathogens and cellular stress.[5][6]

Dysregulation of the NLRP3 inflammasome is implicated in a wide array of chronic inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, neurodegenerative diseases like Alzheimer's, and inflammatory bowel disease.[1][7][8] Given its crucial role in licensing NLRP3 activation, NEK7 has become a promising therapeutic target for the development of novel anti-inflammatory agents.[3][9][[“]]

The Molecular Mechanism of NEK7-Mediated NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.

  • Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[11][12]

  • Activation (Signal 2): A diverse range of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances (e.g., monosodium urate crystals), trigger the second signal.[13][14] A common downstream event of these stimuli is the efflux of intracellular potassium ions (K+).[6][15][16]

NEK7 functions as a critical molecular switch downstream of potassium efflux.[6][16] In resting cells, NEK7 is not associated with NLRP3. However, upon K+ efflux, NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3.[1][7] This interaction is essential for inducing a conformational change in NLRP3, which licenses its oligomerization and the subsequent assembly of the complete inflammasome complex.[5][13][14] The assembled inflammasome consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] This proximity leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves gasdermin D to induce pyroptotic cell death.[13][17]

Interestingly, the kinase activity of NEK7 appears to be dispensable for NLRP3 inflammasome activation.[1][16] Instead, NEK7 acts as a scaffold, bridging adjacent NLRP3 subunits to facilitate the formation of the active inflammasome complex.[13][14] Recent evidence also suggests that NEK7 phosphorylation, downstream of K+ efflux and gasdermin D, can amplify NLRP3 inflammasome activation.[18]

It is noteworthy that NEK7's role is specific to the NLRP3 inflammasome and it is not required for the activation of other inflammasomes like NLRC4 or AIM2.[4][16]

dot

NEK7_NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA upregulates Stimuli Nigericin (B1684572), ATP, MSU Crystals K_efflux K+ Efflux Stimuli->K_efflux NEK7 NEK7 K_efflux->NEK7 NLRP3_inactive Inactive NLRP3 NEK7->NLRP3_inactive binds NLRP3_NEK7 NLRP3-NEK7 Complex NLRP3_inactive->NLRP3_NEK7 Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_NEK7->Inflammasome promotes assembly Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates proIL1B pro-IL-1β Caspase1->proIL1B cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves IL1B Mature IL-1β proIL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NEK7-mediated NLRP3 inflammasome activation pathway.

Structural Insights into the NEK7-NLRP3 Interaction

Cryo-electron microscopy studies have provided high-resolution structures of the human NLRP3-NEK7 complex, revealing the molecular basis of their interaction.[13][14][17] These studies show that the C-terminal lobe of NEK7 nestles against both the NACHT and LRR domains of NLRP3.[13][14] The interaction is characterized by electrostatic complementarity, with the positively charged NEK7 C-lobe interacting with the negatively charged surface of NLRP3.[17]

The structural data suggest that NEK7 acts as a bridge, connecting adjacent NLRP3 subunits through bipartite interactions, thereby facilitating the oligomerization required for inflammasome activation.[13][14] This structural understanding provides a valuable template for the rational design of small molecule inhibitors that can disrupt the NEK7-NLRP3 interaction.

Quantitative Data on NEK7's Role in Inflammation

The following tables summarize key quantitative data from studies investigating the role of NEK7 in inflammatory pathways.

Table 1: NEK7-NLRP3 Binding Affinity

Interacting ProteinsMethodDissociation Constant (Kd)Reference
Human NLRP3 and NEK7Microscale Thermophoresis78.9 ± 38.5 nM[13][17]

Table 2: Effect of NEK7 Knockdown/Knockout on Inflammatory Responses

Experimental SystemTreatmentMeasured OutcomeEffect of NEK7 DeficiencyReference
NEK7-knockout iBMDMsLPS + NigericinCaspase-1 processingAbolished[13]
NEK7-knockout iBMDMsLPS + NigericinIL-1β secretionAbolished[13]
NEK7-knockdown primary cortical neuronsLPS + ATPIL-1β secretionReversed LPS+ATP-induced secretion[15]
NEK7-knockdown mice (TBI model)Traumatic Brain InjuryNLRP3 and Caspase-1 mRNASignificantly reduced[15]
NEK7-knockdown mice (TBI model)Traumatic Brain InjuryIL-1β and IL-18 secretionReversed[15]
Inducible NEK7 knockout mice (gouty arthritis model)Monosodium Urate (MSU)Paw diameter, volume, and clinical scoreReduced by 53%, 51%, and 54% respectively[19]
NEK7 knockout mice (peritonitis model)Monosodium Urate (MSU)Peritoneal exudate cells, neutrophils, monocytesSignificantly reduced influx[20]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in this guide.

Co-immunoprecipitation of NEK7 and NLRP3

This protocol is adapted from studies demonstrating the interaction between NEK7 and NLRP3 in macrophages.[15][21]

Objective: To determine the in vivo interaction between NEK7 and NLRP3.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • LPS (1 µg/mL)

  • Nigericin (10 µM) or ATP (5 mM)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-NLRP3 antibody

  • Anti-NEK7 antibody

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Prime BMDMs with LPS for 4 hours.

  • Stimulate the cells with nigericin for 1 hour or ATP for 30 minutes.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-NLRP3 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2 hours at 4°C.

  • Wash the beads three times with lysis buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using anti-NLRP3 and anti-NEK7 antibodies.

dot

CoIP_Workflow start Start: Primed and Stimulated Macrophages lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear with Protein A/G Beads clarify->preclear ip Immunoprecipitation with anti-NLRP3 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (anti-NLRP3, anti-NEK7) elute->analysis end End: Detect Interaction analysis->end

Caption: Co-immunoprecipitation workflow for NEK7-NLRP3 interaction.

In Vitro Inflammasome Activation Assay

This protocol is based on methods used to assess NLRP3 inflammasome activation in cultured macrophages.[16][22]

Objective: To measure the secretion of IL-1β as an indicator of inflammasome activation.

Materials:

  • Immortalized bone marrow-derived macrophages (iBMDMs) from wild-type and NEK7-knockout mice

  • LPS (100 ng/mL)

  • ATP (5 mM), Nigericin (5 µM), or MSU (200 µg/mL)

  • Opti-MEM reduced-serum medium

  • Human or mouse IL-1β ELISA kit

Procedure:

  • Seed iBMDMs in a 96-well plate and allow them to adhere overnight.

  • Prime the cells with LPS in Opti-MEM for 3 hours.

  • Stimulate the cells with ATP for 45 minutes, nigericin for 1 hour, or MSU for 6 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

NEK7 as a Therapeutic Target in Inflammatory Diseases

The central role of NEK7 in licensing NLRP3 inflammasome activation makes it an attractive target for therapeutic intervention in a wide range of inflammatory disorders.[[“]] Several strategies are being explored to target the NEK7-NLRP3 axis:

  • Small Molecule Inhibitors: Compounds designed to directly bind to NEK7 or the NEK7-binding site on NLRP3 can disrupt their interaction and prevent inflammasome activation.[[“]]

  • Natural Compounds: Some natural products, such as berberine, have been shown to directly target NEK7 and inhibit NLRP3 inflammasome activity.[[“]]

  • Drug Repurposing: Existing drugs approved for other indications are being investigated for their potential to inhibit NEK7. For instance, the cancer drug entrectinib (B1684687) has been shown to directly target NEK7 and reduce inflammation in preclinical models.[[“]]

  • Protein Degraders: The development of molecular glue degraders that specifically target NEK7 for proteasomal degradation represents a novel therapeutic approach.[[“]]

The ongoing research into NEK7 inhibitors holds significant promise for the development of a new class of anti-inflammatory drugs with broad therapeutic potential.[3][9]

Conclusion

NEK7 has been firmly established as a linchpin in the activation of the NLRP3 inflammasome, transitioning from its known mitotic functions to a critical regulator of innate immunity. Its specific and essential role in licensing NLRP3 activation, downstream of potassium efflux, provides a clear molecular mechanism that can be therapeutically targeted. The structural and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to further explore the biology of NEK7 and to design novel therapeutic strategies for a multitude of debilitating inflammatory diseases. The continued investigation into the nuances of NEK7's function and regulation will undoubtedly pave the way for innovative treatments for NLRP3-driven pathologies.

References

NK7-902: A Chemical Probe for Elucidating NEK7 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that has been identified as a critical regulator of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making NEK7 an attractive therapeutic target.[1][3] NK7-902 is a potent and selective chemical probe that acts as a molecular glue degrader of NEK7.[1][2][3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization and use in studying NEK7 function.

Mechanism of Action

This compound functions as a cereblon (CRBN) E3 ubiquitin ligase molecular glue degrader.[1][2][3][4][5] It facilitates the interaction between CRBN and NEK7, leading to the ubiquitination and subsequent proteasomal degradation of NEK7.[1][2][3][4][5] This degradation is independent of the kinase activity of NEK7.[4][5][6] The selectivity of this compound for NEK7 is noteworthy, as it does not induce the degradation of NEK6, the protein most homologous to NEK7.[7]

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterValueCell Type/SystemAssayReference
DC50 0.2 nMHuman Primary MonocytesNEK7 Degradation[3][4][8]
1.6 nMHuman PBMCsNEK7 Degradation[8]
54.2 nMMouse SplenocytesNEK7 Degradation[8]
Dmax > 95%Human Primary MonocytesNEK7 Degradation[3][4][8]
Kd (Binary Complex) 49 nMRecombinant ProteinSurface Plasmon Resonance (SPR)[7]
Kd (Ternary Complex) 1160 nMRecombinant ProteinSurface Plasmon Resonance (SPR)[7]
Pharmacokinetic Properties of this compound
SpeciesDoseAUCCLBioavailabilityt1/2Reference
Rat30, 100, 300 mg/kg p.o.981 nM·h· kg/mg 26 mL/min/kg62%4 h[8]
Cynomolgus Monkey0.2, 2 mg/kg p.o. & 1 mg/kg i.v.1600 nM·h26 mL/min/kg50%3.5 h[8]

Experimental Protocols

NEK7 Degradation Assay in Human Primary Monocytes
  • Cell Culture: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Compound Treatment: Seed monocytes in a 96-well plate at a density of 2 x 10^5 cells/well. Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control for 18 hours.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NEK7 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the NEK7 band intensity to the loading control. Calculate the percentage of NEK7 degradation relative to the DMSO-treated control. Determine the DC50 value by fitting the data to a four-parameter logistic curve.

NLRP3 Inflammasome Activation and IL-1β Release Assay
  • Cell Priming: Seed human primary monocytes or THP-1 cells in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β expression.[7]

  • Compound Treatment: Pre-treat the primed cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Inflammasome Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM) for 30-60 minutes.[7]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Mass Spectrometry-Based Proteomics for Selectivity Profiling
  • Sample Preparation: Treat human primary monocytes with 1 µM this compound or DMSO for 18 hours.[7] Harvest and lyse the cells.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different TMT reagents for multiplexed analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify the proteins using proteomics software (e.g., Proteome Discoverer).

    • Determine the relative abundance of each protein in the this compound-treated sample compared to the DMSO control.

    • Identify proteins that are significantly up- or down-regulated following this compound treatment.[7]

Signaling Pathways and Experimental Workflows

NEK7-NLRP3 Inflammasome Signaling Pathway

NEK7_NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_downstream Downstream Effects cluster_probe This compound Action Pathogen/Danger Signals Pathogen/Danger Signals Potassium Efflux Potassium Efflux Pathogen/Danger Signals->Potassium Efflux Signal 1 NLRP3 NLRP3 Potassium Efflux->NLRP3 Signal 2 Inflammasome Complex Inflammasome Complex NLRP3->Inflammasome Complex NEK7 NEK7 NEK7->Inflammasome Complex Required for assembly Proteasome Proteasome NEK7->Proteasome Ubiquitination ASC ASC ASC->Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Inflammasome Complex->Pro-Caspase-1 IL-1β IL-1β Pro-IL-1β->IL-1β Cleavage Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 Cleavage IL-18->Inflammation This compound This compound This compound->NEK7 Binds This compound->Inflammasome Complex Inhibits assembly CRBN CRBN This compound->CRBN Binds CRBN->Proteasome Degraded NEK7 Degraded NEK7 Proteasome->Degraded NEK7

Caption: NEK7's role in NLRP3 inflammasome activation and this compound's mechanism of action.

Experimental Workflow for this compound Characterization

NK7_902_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical Assays Biochemical Assays SPR SPR Biochemical Assays->SPR Binary/Ternary Kd TR-FRET TR-FRET Biochemical Assays->TR-FRET Ternary Complex Formation Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Degradation Assay Degradation Assay Cellular Assays->Degradation Assay DC50 & Dmax NLRP3 Activation Assay NLRP3 Activation Assay Cellular Assays->NLRP3 Activation Assay IC50 Selectivity Profiling Selectivity Profiling Cellular Assays->Selectivity Profiling Proteomics Proteomics Selectivity Profiling->Proteomics Off-target analysis Pharmacokinetics Pharmacokinetics Selectivity Profiling->Pharmacokinetics Rodent PK Rodent PK Pharmacokinetics->Rodent PK AUC, CL, t1/2, F NHP PK NHP PK Pharmacokinetics->NHP PK AUC, CL, t1/2, F Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Mouse Peritonitis Model Mouse Peritonitis Model Pharmacodynamics->Mouse Peritonitis Model NEK7 degradation & IL-1β inhibition NHP ex vivo Stimulation NHP ex vivo Stimulation Pharmacodynamics->NHP ex vivo Stimulation NEK7 degradation & IL-1β inhibition

Caption: Workflow for the comprehensive characterization of this compound.

Logical Relationship of this compound as a Chemical Probe

NK7_902_Logic Unmet Medical Need Unmet Medical Need Inflammatory Diseases Inflammatory Diseases Unmet Medical Need->Inflammatory Diseases Target Identification Target Identification Inflammatory Diseases->Target Identification NEK7 in NLRP3 Pathway NEK7 in NLRP3 Pathway Target Identification->NEK7 in NLRP3 Pathway Probe Development Probe Development NEK7 in NLRP3 Pathway->Probe Development Molecular Glue Concept Molecular Glue Concept Probe Development->Molecular Glue Concept HTS & Optimization HTS & Optimization Molecular Glue Concept->HTS & Optimization This compound This compound HTS & Optimization->this compound Target Validation Target Validation This compound->Target Validation NEK7 Degradation NEK7 Degradation Target Validation->NEK7 Degradation Phenotypic Response Phenotypic Response NEK7 Degradation->Phenotypic Response e.g., reduced IL-1β Therapeutic Hypothesis Therapeutic Hypothesis Phenotypic Response->Therapeutic Hypothesis Disease Model Efficacy Disease Model Efficacy Therapeutic Hypothesis->Disease Model Efficacy

Caption: The logical progression from unmet medical need to a therapeutic hypothesis using this compound.

References

The Impact of NK7-902 on Cytokine Release in Primary Human Monocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NK7-902 on cytokine release in primary human monocytes. This compound is a potent and selective cereblon (CRBN) molecular glue degrader of the NIMA-related kinase 7 (NEK7). Its primary mechanism of action involves the degradation of NEK7, which plays a crucial role in the assembly and activation of the NLRP3 inflammasome. Consequently, this compound's most significant impact on cytokine release is the modulation of NLRP3-dependent pathways, particularly the secretion of interleukin-1β (IL-1β).

Executive Summary

This compound effectively degrades NEK7 in primary human monocytes, leading to a partial but significant blockade of NLRP3-dependent IL-1β release. The extent of this inhibition is context-dependent, showing variability among donors and the specific stimuli used to activate the inflammasome. While the primary and well-documented effect of this compound is on IL-1β, its impact on other key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) is less direct. The production of these cytokines is generally regulated by signaling pathways upstream of or parallel to NLRP3 inflammasome activation, most notably the NF-κB pathway. Therefore, the direct effects of this compound on TNF-α, IL-6, and IL-10 are not prominently reported; however, potential indirect effects due to the modulation of the inflammatory environment cannot be entirely ruled out.

Data Presentation: Quantitative Effects of this compound on IL-1β Release

The following tables summarize the quantitative data on the efficacy of this compound in degrading NEK7 and inhibiting IL-1β release in primary human monocytes under various experimental conditions.

Table 1: NEK7 Degradation in Primary Human Monocytes

ParameterValueReference
DC50 0.2 nM[1][2]
Maximum Degradation (Dmax) >95%[1][2]
Time to 80% Degradation 1 hour[2]

Table 2: Inhibition of IL-1β Release in Primary Human Monocytes by this compound

Stimulation ConditionMaximum Inhibition of IL-1βReference
LPS + ATP79%[2]
LPS + Niclosamide (B1684120)75%[2]
LPS + Nigericin (B1684572)36%[2]
LPS alone (Alternative Inflammasome)89%[2]

Note: The inhibition of IL-1β release by this compound can vary significantly between different donors.

Signaling Pathways

The primary signaling pathway influenced by this compound in the context of cytokine release is the NLRP3 inflammasome pathway. This compound induces the degradation of NEK7, a key component required for the assembly and activation of the NLRP3 inflammasome complex.

NLRP3_Pathway cluster_0 Signal 1: Priming (NF-κB Dependent) cluster_1 Signal 2: Activation cluster_2 Cytokine Release cluster_3 Point of Intervention PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (e.g., TLR4) PAMPs_DAMPs->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_IL1B_mRNA pro-IL-1β mRNA Nucleus->Pro_IL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA Nucleus->NLRP3_mRNA Transcription Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation Signal2 Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Signal2->K_efflux K_efflux->NLRP3_protein Inflammasome NLRP3 Inflammasome (NLRP3, NEK7, ASC, pro-Caspase-1) NLRP3_protein->Inflammasome NEK7 NEK7 NEK7->Inflammasome Degradation Degradation NEK7->Degradation ASC ASC ASC->Inflammasome pro_Caspase1 pro-Caspase-1 Inflammasome->pro_Caspase1 Caspase1 Active Caspase-1 pro_Caspase1->Caspase1 Cleavage Caspase1->Pro_IL1B Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Release Release IL1B->Release NK7_902 This compound NK7_902->NEK7

Caption: NLRP3 inflammasome signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's effect on cytokine release in primary human monocytes.

Isolation and Culture of Primary Human Monocytes

Objective: To obtain a pure population of primary human monocytes from peripheral blood for subsequent in vitro assays.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail. This method depletes non-monocytic cells, leaving a highly purified and untouched monocyte population.

  • Cell Culture: Resuspend the purified monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Plating: Seed the cells in appropriate culture plates at a density of 1 x 106 cells/mL.

This compound Treatment and Inflammasome Activation

Objective: To treat monocytes with this compound and subsequently activate the NLRP3 inflammasome to assess the compound's inhibitory effect.

Materials:

  • Cultured primary human monocytes

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Nigericin

  • Niclosamide

Procedure:

  • This compound Pre-treatment: Treat the cultured monocytes with the desired concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 18 hours) to allow for NEK7 degradation.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL) for a defined duration (e.g., 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.

  • Activation (Signal 2): Following priming, stimulate the cells with a NLRP3 activator such as ATP (e.g., 5 mM), nigericin (e.g., 10 µM), or niclosamide to trigger inflammasome assembly and activation.

Measurement of Cytokine Release

Objective: To quantify the concentration of cytokines released into the cell culture supernatant following treatment and stimulation.

Materials:

  • Cell culture supernatants

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-1β, TNF-α, IL-6, and IL-10

  • Microplate reader

Procedure:

  • Supernatant Collection: After the stimulation period, carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of IL-1β, TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Determine the cytokine concentrations by comparing the absorbance values of the samples to a standard curve.

Experimental Workflow

The following diagram illustrates the general experimental workflow for assessing the effect of this compound on cytokine release in primary human monocytes.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis Blood Whole Blood PBMC Isolate PBMCs (Ficoll Gradient) Blood->PBMC Monocytes Enrich Monocytes (Negative Selection) PBMC->Monocytes Culture Culture Monocytes Monocytes->Culture Treatment Treat with this compound or Vehicle Culture->Treatment Priming Prime with LPS (Signal 1) Treatment->Priming Activation Activate with ATP, Nigericin, etc. (Signal 2) Priming->Activation Supernatant Collect Supernatant Activation->Supernatant ELISA Measure Cytokines (ELISA) Supernatant->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: General experimental workflow for studying this compound's effect on cytokine release.

Inferred Effects on Other Cytokines

Direct studies detailing the effect of this compound on TNF-α, IL-6, and IL-10 release in primary human monocytes are limited. However, based on the known mechanisms of cytokine production in monocytes, the following inferences can be made:

  • TNF-α and IL-6: The production of these pro-inflammatory cytokines is primarily driven by the activation of the NF-κB signaling pathway, which acts as the "priming" signal for the NLRP3 inflammasome. As this compound targets a downstream component of the NLRP3 activation pathway (NEK7), it is not expected to directly inhibit the NF-κB-mediated transcription and release of TNF-α and IL-6. Some studies on NLRP3 inflammasome inhibition have shown no significant effect on the release of these cytokines.[3]

  • IL-10: This anti-inflammatory cytokine is also regulated by complex signaling networks, and its production can be influenced by various stimuli. The direct impact of NLRP3 inflammasome inhibition on IL-10 release is not well-established and could be context-dependent.

Conclusion

This compound is a valuable research tool for investigating the role of the NEK7-NLRP3 inflammasome axis in human primary monocytes. Its primary and well-characterized effect is the dose-dependent and partial inhibition of IL-1β release. The impact of this compound on other cytokines, such as TNF-α and IL-6, is likely minimal as their production is regulated by pathways upstream of the NLRP3 inflammasome's activation step where NEK7 is involved. Further research is warranted to explore any potential indirect or context-specific effects of this compound on the broader cytokine profile of primary human monocytes. This technical guide provides a foundational understanding for researchers and professionals working in the field of immunology and drug development.

References

The Structural Basis of NK7-902-Induced NEK7 Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK7-902 is a novel molecular glue degrader that potently and selectively induces the degradation of NIMA-related kinase 7 (NEK7), a protein implicated in the activation of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the structural and molecular basis of this compound's mechanism of action. We will detail the key structural interactions that facilitate the formation of a ternary complex between NEK7, this compound, and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NEK7. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and structural relationships to provide a comprehensive resource for researchers in the field.

Introduction

NIMA-related kinase 7 (NEK7) has been identified as a crucial component in the activation of the NLRP3 inflammasome, a key player in innate immunity and inflammatory diseases.[1] The kinase-independent scaffolding function of NEK7 is thought to be essential for NLRP3 oligomerization and subsequent inflammasome assembly. Consequently, targeted degradation of NEK7 presents a promising therapeutic strategy for a range of inflammatory disorders.

This compound is a potent and selective molecular glue degrader that hijacks the ubiquitin-proteasome system to eliminate NEK7.[2][3] Unlike traditional inhibitors, which only block a specific function of a protein, degraders physically remove the entire protein, offering a potentially more profound and durable therapeutic effect. This compound functions by inducing proximity between NEK7 and Cereblon (CRBN), the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][4] This induced proximity leads to the polyubiquitination of NEK7 and its subsequent degradation by the proteasome.

This guide will explore the structural determinants of this compound-mediated NEK7 degradation, providing a detailed look at the molecular interactions and the experimental methodologies used to elucidate this mechanism.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity and properties of this compound.

Table 1: In Vitro Degradation and Binding Affinity of this compound

ParameterCell Type / SystemValueReference
DC50 Human Primary Monocytes0.2 nM[4][5]
Human PBMCs1.6 nM[4][5]
Mouse Splenocytes54.2 nM[4][5]
Dmax Human Primary Monocytes> 95%[4][5]
KD (this compound to DDB1:CRBN) Human49 nM[6]
Mouse702 nM[6]
KD (NEK7 recruitment to DDB1:CRBN with this compound) Human1.5 µM[6]
Mouse2.6 µM[6]

Table 2: Pharmacokinetic Properties of this compound

SpeciesParameterValueReference
Rat (oral)AUC981 nM·h· kg/mg [4]
CL26 mL/min/kg[4]
Bioavailability62%[4]
4 h[4]
Cynomolgus Macaque (0.2 mg/kg oral)Cmax257 nM[4]
AUC1600 nM·h[4]
CL26 mL/min/kg[4]
3.5 h[4]
Bioavailability50%[4]

Signaling and Degradation Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced NEK7 degradation.

NK7_902_Pathway cluster_cell Cell NK7_902 This compound Ternary_Complex NEK7-NK7-902-CRBN Ternary Complex NK7_902->Ternary_Complex CRBN CRBN-DDB1 (E3 Ligase) CRBN->Ternary_Complex NEK7 NEK7 NEK7->Ternary_Complex Poly_Ub_NEK7 Poly-ubiquitinated NEK7 Ternary_Complex->Poly_Ub_NEK7 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_NEK7->Proteasome Degraded_NEK7 Degraded NEK7 (Peptides) Proteasome->Degraded_NEK7

This compound mediated NEK7 degradation pathway.

Structural Basis of Ternary Complex Formation

The cornerstone of this compound's activity is its ability to induce and stabilize a ternary complex between NEK7 and CRBN. A cryo-electron microscopy (cryo-EM) structure of the DDB1-CRBN-NK7-902-NEK7 complex has revealed the precise molecular interactions that govern this process.[7]

This compound binds to the thalidomide-binding pocket of CRBN.[6] A key structural feature of NEK7, a β-hairpin loop containing a critical glycine (B1666218) residue (G57), acts as a "degron" that is recognized by the this compound-bound CRBN.[2] The molecular glue, this compound, effectively extends the binding interface of CRBN, creating a neo-surface that has high affinity and specificity for the NEK7 β-hairpin. This interaction is crucial for the recruitment of NEK7 to the E3 ligase complex.[6]

The cryo-EM structure provides a high-resolution map of the protein-protein and protein-ligand interfaces, guiding our understanding of the specificity and potency of this compound.

The following diagram illustrates the key components and their relationships in the ternary complex.

Ternary_Complex_Structure DDB1 DDB1 CRBN CRBN DDB1->CRBN binds NK7_902 This compound CRBN->NK7_902 binds in thalidomide pocket Beta_Hairpin β-hairpin (Degron) CRBN->Beta_Hairpin interacts with NK7_902->Beta_Hairpin recruits NEK7 NEK7 Beta_Hairpin->NEK7 is part of

Structural relationships in the ternary complex.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Cryo-Electron Microscopy (Cryo-EM) of the Ternary Complex

This protocol outlines the general workflow for determining the structure of the DDB1-CRBN-NK7-902-NEK7 ternary complex.

1. Protein Expression and Purification:

  • Human DDB1 and CRBN are co-expressed in insect cells (e.g., Spodoptera frugiperda) and purified as a complex.

  • Human NEK7 is expressed in E. coli and purified.

2. Ternary Complex Formation:

  • The purified DDB1-CRBN complex and NEK7 are mixed in a specific molar ratio with an excess of this compound.

  • The complex is incubated to allow for stable association.

3. Cryo-EM Grid Preparation:

  • A small volume (e.g., 3 µL) of the ternary complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

  • The grid is blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

4. Data Acquisition:

  • Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector (e.g., Gatan K3).

  • Automated data collection software is used to acquire a large number of movies of the frozen particles.

5. Image Processing and 3D Reconstruction:

  • Motion Correction: The movie frames are aligned to correct for beam-induced motion.

  • CTF Estimation: The contrast transfer function of each micrograph is determined.

  • Particle Picking: Individual particle images are selected from the micrographs.

  • 2D Classification: Particles are classified into different 2D class averages to remove junk particles and assess conformational homogeneity.

  • Ab-initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.

  • 3D Refinement: The 3D model is refined against the particle images to high resolution.

  • Model Building and Refinement: An atomic model is built into the final cryo-EM density map and refined.

Surface Plasmon Resonance (SPR) Binding Assays

SPR is used to quantitatively measure the binding affinities between the different components.

1. Immobilization of Ligand:

  • Human or mouse DDB1:CRBN is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

2. Analyte Injection and Binding Measurement:

  • This compound to CRBN: A dilution series of this compound is injected over the immobilized DDB1:CRBN surface to determine the binding affinity (KD).

  • NEK7 Recruitment: A constant concentration of this compound is pre-mixed with a dilution series of NEK7 and injected over the DDB1:CRBN surface to measure the affinity of NEK7 recruitment.

3. Data Analysis:

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.

Mass Spectrometry-Based Proteomics for Selectivity Profiling

This protocol is used to assess the selectivity of this compound across the proteome.

1. Cell Culture and Treatment:

  • Human primary monocytes are cultured and treated with either DMSO (vehicle control) or a high concentration of this compound (e.g., 1 µM) for a specified time (e.g., 18 hours).

2. Cell Lysis and Protein Digestion:

  • Cells are lysed, and the proteins are extracted.

  • Proteins are reduced, alkylated, and digested into peptides using trypsin.

3. Tandem Mass Tag (TMT) Labeling:

  • Peptides from each condition (DMSO and this compound treated) are labeled with different TMT isobaric tags.

  • The labeled samples are then pooled.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The pooled, labeled peptide mixture is fractionated by high-pH reversed-phase liquid chromatography.

  • Each fraction is then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

5. Data Analysis:

  • The raw MS data is processed using software such as Proteome Discoverer.

  • Peptides and proteins are identified by searching against a human protein database.

  • The relative abundance of each protein in the this compound-treated sample compared to the DMSO control is quantified based on the TMT reporter ion intensities.

  • Statistical analysis is performed to identify proteins that are significantly downregulated upon this compound treatment.

Automated Capillary Western Blotting (WES/Jess)

This method provides a quantitative and high-throughput alternative to traditional Western blotting for measuring protein degradation.

1. Sample Preparation:

  • Cells are treated with a dilution series of this compound for a specified time.

  • Cells are lysed, and the total protein concentration is determined.

  • Lysates are denatured and reduced.

2. Assay Plate Preparation:

  • The prepared samples, primary antibodies (e.g., anti-NEK7 and anti-β-actin as a loading control), secondary antibodies, and detection reagents are loaded into a 25-well microplate according to the manufacturer's instructions (ProteinSimple).

3. Automated Electrophoresis and Immunodetection:

  • The microplate and a capillary cartridge are placed into the WES or Jess instrument.

  • The instrument automatically performs size-based protein separation by capillary electrophoresis, immobilization of proteins to the capillary wall, immunoprobing with primary and secondary antibodies, and chemiluminescent detection.

4. Data Analysis:

  • The instrument's software quantifies the chemiluminescent signal for each protein, providing a quantitative measure of protein levels.

  • NEK7 protein levels are normalized to the loading control (β-actin).

  • The DC50 value (concentration at which 50% of the protein is degraded) is calculated by fitting the data to a dose-response curve.

Experimental and Discovery Workflow

The following diagram outlines the general workflow used in the discovery and characterization of this compound.

Discovery_Workflow cluster_char Characterization Screening High-Throughput Screening (CRBN-NEK7 Recruitment Assay) Hit_ID Hit Identification (e.g., NK7-288) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt NK7_902 Identification of this compound Lead_Opt->NK7_902 In_Vitro_Deg In Vitro Degradation Assays (Western Blot, DC50) NK7_902->In_Vitro_Deg Selectivity Selectivity Profiling (Proteomics) NK7_902->Selectivity Binding Binding Affinity Measurement (SPR, K D) NK7_902->Binding Structural Structural Studies (Cryo-EM) NK7_902->Structural In_Vivo In Vivo Studies (PK/PD in animal models) NK7_902->In_Vivo

Discovery and characterization workflow for this compound.

Conclusion

This compound represents a significant advancement in the targeted degradation of NEK7. The structural and mechanistic studies detailed in this guide provide a clear understanding of how this molecular glue leverages the cellular protein degradation machinery to selectively eliminate its target. The high-resolution structure of the ternary complex offers a blueprint for the rational design of future molecular glue degraders with improved properties. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers working to further explore the therapeutic potential of NEK7 degradation and to develop novel protein degraders for other challenging drug targets.

References

Unraveling the Selectivity of NK7-902: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of NK7-902, a novel cereblon (CRBN) molecular glue degrader. This compound is designed to induce the degradation of NIMA-related kinase 7 (NEK7), a protein implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system. Understanding the precise binding, potency, and off-target effects of this compound is critical for its development as a potential therapeutic agent for inflammatory diseases.

Quantitative Selectivity and Potency Profile

This compound demonstrates high potency in inducing the degradation of its primary target, NEK7, across various cell types and species. Its binding affinity to NEK7 and the ternary complex with CRBN has been quantified, alongside its pharmacokinetic properties in preclinical models.

Table 1: In Vitro Potency of this compound Against NEK7

Cell Type/AssayParameterValueReference(s)
Human Primary MonocytesDC₅₀0.2 nM[1]
Human PBMCsDC₅₀1.6 nM[1]
Mouse SplenocytesDC₅₀54.2 nM[1]
Multiple Cell TypesDₘₐₓ> 95%[1]

Table 2: Binding Affinity of this compound

ComplexParameterValueAssayReference(s)
This compound + NEK7 (Binary)K_d49 nMSPR[2]
CRBN + this compound + NEK7 (Ternary)K_d1160 nMSPR[2]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesRouteParameterValueReference(s)
RatOralAUC981 nM·h· kg/mg [1]
CL26 mL/min/kg[1]
Bioavailability62%[1]
t₁/₂4 h[1]
Cynomolgus MacaqueOral (0.2 mg/kg)Cₘₐₓ257 nM[1]
AUC1600 nM·h[1]
CL26 mL/min/kg[1]
Bioavailability50%[1]
t₁/₂3.5 h[1]

On-Target and Off-Target Profile

A critical aspect of drug development is ensuring high selectivity for the intended target to minimize potential adverse effects. Proteomic analyses have revealed that this compound is highly selective for NEK7.

Table 4: Selectivity Profile of this compound

ProteinRelationship to TargetEffect of this compound (1 µM)Cell TypeReference(s)
NEK7 Primary Target Most significantly down-regulated protein Human Primary Monocytes [2][3]
NEK6Homologous Kinase (86% catalytic domain identity)Not degradedHuman Primary Monocytes[2][3]
SALL3Off-TargetSignificantly down-regulatedHuman iPS Cells[2]
FIZ1Off-TargetSignificantly down-regulatedHuman iPS Cells[2]
IKZF4Off-TargetSignificantly down-regulatedHuman iPS Cells[2]
SALL4Potential Off-TargetUnchangedHuman iPS Cells[2]

The lack of degradation of the highly homologous kinase NEK6 underscores the specificity of this compound, which is attributed to the absence of a β-hairpin structural motif in NEK6 required for CRBN-mediated degradation.[3] However, off-target degradation of SALL3, FIZ1, and IKZF4 was observed in human induced pluripotent stem cells (iPSCs).[2] SALL3 is involved in neuroectodermal differentiation,[4] FIZ1 is an interacting partner of the hematopoietic regulator FLT3,[1][3] and IKZF4 (Eos) is a crucial transcription factor for regulatory T-cell function.[5][6] The potential functional consequences of the degradation of these off-target proteins warrant further investigation.

Signaling Pathway and Mechanism of Action

This compound functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and NEK7. This induced proximity leads to the polyubiquitination of NEK7, marking it for degradation by the proteasome. The degradation of NEK7 disrupts its essential, non-catalytic role in the assembly and activation of the NLRP3 inflammasome. This, in turn, is expected to inhibit the downstream release of pro-inflammatory cytokines IL-1β and IL-18.

NK7_902_Mechanism_of_Action cluster_glue This compound Mediated Degradation cluster_pathway NLRP3 Inflammasome Pathway This compound This compound CRBN CRBN This compound->CRBN binds NEK7 NEK7 This compound->NEK7 binds CRBN->NEK7 induced proximity Proteasome Proteasome NEK7->Proteasome targeted to Ub Ubiquitin Ub->NEK7 Polyubiquitination Degraded_NEK7 Degraded NEK7 Proteasome->Degraded_NEK7 degrades NEK7_pathway NEK7 Degraded_NEK7->NEK7_pathway Inhibition NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal ASC ASC NLRP3_active->ASC recruits Caspase1_pro Pro-Caspase-1 ASC->Caspase1_pro recruits Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active cleavage IL1b_pro Pro-IL-1β Caspase1_active->IL1b_pro cleaves IL1b_active Mature IL-1β IL1b_pro->IL1b_active Inflammation Inflammation IL1b_active->Inflammation NEK7_pathway->NLRP3_active enables assembly NEK7_pathway->NLRP3_active

Caption: Mechanism of action of this compound and its effect on the NLRP3 pathway.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used to characterize the selectivity profile of this compound, based on available information.

Mass Spectrometry-Based Proteomic Analysis

To globally assess the selectivity of this compound, a mass spectrometry-based proteomic approach was employed.

  • Cell Culture and Treatment: Human primary monocytes were treated for 18 hours with 1 µM this compound.[2][3]

  • Sample Preparation: Following treatment, cells were lysed, and proteins were extracted. Proteins were then digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture was separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify thousands of proteins.

  • Data Analysis: Protein abundance levels in this compound-treated samples were compared to vehicle-treated controls to identify significantly down-regulated proteins.

Proteomics_Workflow Monocytes Human Primary Monocytes Treatment Treatment: 1 µM this compound for 18h Monocytes->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis: Protein Identification and Quantification LCMS->DataAnalysis Result Identification of Down-regulated Proteins DataAnalysis->Result

Caption: Workflow for proteomic analysis of this compound selectivity.

NEK7 Degradation Assays

The potency of this compound in inducing NEK7 degradation was quantified using immunoassays.

  • Cell Lines and Treatment: Human primary monocytes, PBMCs, and mouse splenocytes were treated with a concentration range of this compound for a specified duration (e.g., 18 hours for dose-response).[1]

  • Protein Level Measurement: NEK7 protein levels were measured using WES capillary electrophoresis immunoanalysis, an automated Western blot-like system.[3] A loading control, such as β-actin, was used for normalization.

  • Data Analysis: The data were used to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Surface Plasmon Resonance (SPR)

SPR was utilized to measure the binding affinities of this compound to its target and to the ternary complex.

  • Assay Principle: SPR measures the real-time interaction between molecules by detecting changes in the refractive index at the surface of a sensor chip.

  • Binary Affinity: To determine the affinity of this compound for NEK7, one of the molecules (e.g., NEK7) is immobilized on the sensor chip, and the other (this compound) is flowed over the surface at various concentrations.

  • Ternary Complex Formation: To measure the affinity of the ternary complex, the E3 ligase component (e.g., CRBN) is typically immobilized. A mixture of the target protein (NEK7) and the molecular glue (this compound) is then flowed over the surface. The strength of this interaction indicates the stability of the ternary complex.

Logical_Relationships cluster_on_target On-Target Effects cluster_off_target Off-Target Effects (in iPSCs) cluster_no_effect No Observed Effect NK7_902 This compound NEK7 NEK7 Degradation NK7_902->NEK7 induces SALL3 SALL3 Degradation (Neurodevelopment) NK7_902->SALL3 induces FIZ1 FIZ1 Degradation (Hematopoiesis/Retina) NK7_902->FIZ1 induces IKZF4 IKZF4 (Eos) Degradation (Treg Function) NK7_902->IKZF4 induces NEK6 NEK6 (Homologous Kinase) NK7_902->NEK6 does not induce SALL4 SALL4 NK7_902->SALL4 does not induce NLRP3_Inhibition NLRP3 Inflammasome Inhibition NEK7->NLRP3_Inhibition

Caption: On-target and off-target relationships of this compound.

Conclusion

This compound is a potent and highly selective molecular glue degrader of NEK7. Its mechanism of action via the degradation of NEK7 to inhibit the NLRP3 inflammasome pathway is well-supported by the available data. While its selectivity against the highly homologous kinase NEK6 is a promising feature, the identification of off-target degradation of SALL3, FIZ1, and IKZF4 in iPSCs highlights the importance of continued safety and selectivity profiling in relevant cellular and in vivo models. The quantitative data and methodologies outlined in this guide provide a comprehensive foundation for researchers and drug developers working with or developing similar targeted protein degraders.

References

The Context-Dependent Role of NEK7: A Technical Guide to a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that has emerged as a critical regulator of two distinct and fundamental cellular processes: mitosis and NLRP3 inflammasome activation.[1][2][3] This dual functionality presents a unique, context-dependent therapeutic window for a range of pathologies, from cancers to inflammatory diseases.[3][4] This technical guide explores the multifaceted roles of NEK7 and introduces NK7-902, a novel cereblon (CRBN) molecular glue degrader, as a tool to probe and potentially therapeutically exploit these functions. We provide an in-depth analysis of the signaling pathways, quantitative data on the effects of this compound, and detailed experimental protocols for the investigation of NEK7.

The Dichotomous Roles of NEK7

NEK7 is a member of the Never in Mitosis A (NIMA)-related kinase family and is essential for proper cell cycle progression.[1][5] Its canonical role involves the regulation of centrosome duplication and mitotic spindle formation, ensuring genomic stability during cell division.[2][5][6] Overexpression or aberrant activity of NEK7 has been linked to uncontrolled cell proliferation, a hallmark of cancer.[7][8]

In recent years, a non-canonical, kinase-independent function of NEK7 has been identified in the innate immune system.[9][10] NEK7 acts as a crucial component of the NLRP3 inflammasome, a multi-protein complex that, in response to cellular danger signals, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][11][12] NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3, acting as a bridge between adjacent NLRP3 subunits to facilitate inflammasome assembly and activation.[2][13][14][15] This role positions NEK7 as a key mediator in a host of inflammatory conditions, including gout, atherosclerosis, and neuroinflammatory diseases.[1]

The activation of the NLRP3 inflammasome and mitosis are mutually exclusive events, with NEK7 acting as a cellular switch.[10] This context-dependent function makes NEK7 an attractive therapeutic target.

This compound: A Molecular Glue Degrader of NEK7

This compound is a potent and selective cereblon (CRBN) molecular glue degrader of NEK7.[16] Unlike traditional inhibitors that block the kinase activity of a target protein, molecular glue degraders induce the ubiquitination and subsequent proteasomal degradation of the target protein.[17] Given that NEK7's role in NLRP3 inflammasome activation is independent of its kinase activity, targeted degradation presents a more effective strategy for modulating this pathway.[9][18]

Mechanism of Action

This compound functions by engaging the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and modifying its surface to recognize NEK7 as a neosubstrate. This induced proximity leads to the polyubiquitination of NEK7, marking it for degradation by the proteasome.

In Vitro and In Vivo Efficacy of this compound

This compound has demonstrated potent and selective degradation of NEK7 across various cell types and species. However, its effect on NLRP3-dependent IL-1β release reveals a context-dependent role for NEK7.

Cell Type/SpeciesParameterValueReference
Human Primary Monocytes DC500.2 nM
Dmax> 95%
Human PBMCs DC501.6 nM[17]
Dmax> 95%[17]
Mouse Splenocytes DC5054.2 nM[17]
Dmax> 95%[17]
Human Whole Blood IL-1β Inhibition (LPS + ATP)Incomplete (71% max)
Mouse (CAPS model) IL-1β Inhibition (20 mg/kg p.o.)Efficient[18]
Cynomolgus Monkey NEK7 Degradation (in vivo)Profound and long-lasting[18][16]
IL-1β Inhibition (in vivo)Transient[18][16]

Pharmacokinetic Parameters of this compound

SpeciesDoseBioavailabilityCLAUCCmaxReference
Rat Oral62%4 h26 mL/min/kg981 nM·h· kg/mg -[17]
Cynomolgus Monkey 0.2 mg/kg p.o.50%3.5 h26 mL/min/kg1600 nM·h257 nM[17]
2 mg/kg p.o.-----[17]
1 mg/kg i.v.-----[17]

These data suggest that while NEK7 is involved in NLRP3 activation, its requirement may not be absolute in primates and humans, highlighting the complexity of this signaling pathway.[18][16]

Signaling Pathways and Experimental Workflows

NEK7-Mediated NLRP3 Inflammasome Activation

The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation. NEK7 is crucial for the activation step.

NLRP3_Activation cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_exp ↑ pro-IL-1β, pro-IL-18, NLRP3 Expression NFkB->NLRP3_exp NLRP3 NLRP3 NLRP3_exp->NLRP3 proIL1b pro-IL-1β NLRP3_exp->proIL1b proIL18 pro-IL-18 NLRP3_exp->proIL18 Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux NEK7 NEK7 K_efflux->NEK7 NEK7->NLRP3 Binds to LRR domain Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Casp1->proIL1b Cleavage Casp1->proIL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammasome->Casp1 IL1b Mature IL-1β proIL1b->IL1b IL18 Mature IL-18 proIL18->IL18

NEK7-mediated NLRP3 inflammasome activation pathway.
Experimental Workflow for Assessing this compound Activity

A typical workflow to evaluate the efficacy of a NEK7 degrader like this compound involves cell-based assays to measure both protein degradation and functional inhibition of the inflammasome.

NK7_902_Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_priming 3. Priming cluster_activation 4. Activation cluster_analysis 5. Analysis Cells Isolate Human PBMCs or Monocytes Treatment Incubate cells with this compound (various concentrations) Cells->Treatment Priming Prime cells with LPS Treatment->Priming Activation Stimulate with ATP or Nigericin Priming->Activation WesternBlot Western Blot for NEK7 levels Activation->WesternBlot ELISA ELISA for IL-1β in supernatant Activation->ELISA

Workflow for evaluating this compound in vitro.

Detailed Experimental Protocols

NEK7 Kinase Activity Assay (ADP-Glo™ Assay)

This assay measures the kinase activity of NEK7 by quantifying the amount of ADP produced during the phosphorylation reaction.[7][11][19]

Materials:

  • Recombinant human NEK7 enzyme

  • NEK7 substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white assay plates

Protocol:

  • Prepare the kinase reaction mixture by adding NEK7 enzyme, substrate, and ATP to the kinase assay buffer.

  • Add the test compound (e.g., a potential NEK7 inhibitor) or vehicle control to the appropriate wells of the 96-well plate.

  • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and reflects the NEK7 kinase activity.

Cell-Based NLRP3 Inflammasome Activation Assay

This assay is used to assess the effect of compounds on NLRP3 inflammasome activation in immune cells.[11]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes

  • LPS (Lipopolysaccharide)

  • ATP or Nigericin

  • This compound or other test compounds

  • Cell culture medium

  • Human IL-1β ELISA kit

  • Reagents for Western blotting (lysis buffer, antibodies against NEK7 and a loading control)

Protocol:

  • Cell Culture and Treatment:

    • Plate PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 18 hours).[18]

  • Priming (Signal 1):

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of inflammasome components.[11]

  • Activation (Signal 2):

    • Stimulate the cells with a NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.[11]

  • Sample Collection:

    • Centrifuge the plate and collect the supernatant for cytokine analysis.

    • Lyse the remaining cells for protein analysis by Western blot.

  • Analysis:

    • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • NEK7 Degradation: Perform Western blotting on the cell lysates to determine the levels of NEK7 protein. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) for NEK7-NLRP3 Interaction

This assay is used to determine if a compound affects the interaction between NEK7 and NLRP3.[20][21]

Materials:

  • HEK293T cells

  • Plasmids encoding tagged NEK7 and NLRP3 (e.g., FLAG-NEK7 and HA-NLRP3)

  • Transfection reagent

  • Co-IP lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-FLAG) and for Western blotting (e.g., anti-FLAG and anti-HA)

  • Protein A/G magnetic beads

Protocol:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding tagged NEK7 and NLRP3.

  • Treatment: Treat the transfected cells with the test compound or vehicle.

  • Cell Lysis: Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG) overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-HA) to detect the co-immunoprecipitated protein.

Conclusion

NEK7 stands at a fascinating intersection of cell cycle control and innate immunity. Its context-dependent roles make it a challenging yet highly promising therapeutic target. The development of tools like the molecular glue degrader this compound provides an unprecedented opportunity to dissect the nuanced biology of NEK7 and to explore its therapeutic potential. The data presented herein on this compound underscore the importance of considering species- and cell-type-specific differences in the NEK7-NLRP3 axis. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of NEK7 and to advance the development of novel therapeutics targeting this multifaceted kinase.

References

The Impact of NK7-902 on Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream signaling pathways affected by NK7-902, a novel molecular glue degrader. By selectively targeting NEK7 (NIMA-related kinase 7) for degradation, this compound modulates the NLRP3 inflammasome pathway, a critical component of the innate immune system implicated in a wide range of inflammatory diseases. This document provides a comprehensive overview of the mechanism of action, quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the signaling cascades and workflows.

Core Mechanism of Action: NEK7 Degradation and NLRP3 Inflammasome Inhibition

This compound is a potent and selective cereblon (CRBN) E3 ligase molecular glue degrader.[1] Its primary mechanism involves inducing the proximity of NEK7 to the CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of NEK7.[1] NEK7 has been identified as a crucial, kinase-independent mediator of NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome assembly and activation.[1][2] By degrading NEK7, this compound effectively blocks the formation of the active NLRP3 inflammasome complex, thereby inhibiting the downstream release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][3]

The canonical and alternative NLRP3 inflammasome pathways are both affected by the degradation of NEK7 mediated by this compound.[3] Studies have shown that this compound can block IL-1β release under various stimulation conditions.[3] However, the extent of this inhibition can be context-dependent, with variations observed across different donors and experimental setups.[1][3] Interestingly, unlike many other CRBN-based molecular glue degraders, this compound demonstrates activity in murine models, making it a valuable tool for in vivo research.[1][3]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized across various preclinical models. The following tables summarize the key quantitative data from these studies.

Cell TypeDC50 (nM)Dmax (%)Reference
Human Primary Monocytes0.2>95[4]
Human PBMCs1.6>95[4]
Mouse Splenocytes54.2>95[4]

Table 1: In Vitro Degradation of NEK7 by this compound. DC50 represents the concentration required for 50% maximal degradation, and Dmax indicates the maximum percentage of degradation.

SpeciesDoseRouteBioavailability (%)t1/2 (h)Cmax (nM)AUC (nM·h)Reference
Rat-p.o.624-981 (nM·h· kg/mg )[4]
Cynomolgus Macaque0.2 mg/kgp.o.503.52571600[4]
Cynomolgus Macaque2 mg/kgp.o.----[4]
Cynomolgus Macaque1 mg/kgi.v.----[4]

Table 2: Pharmacokinetic Properties of this compound. p.o. - oral, i.v. - intravenous, t1/2 - half-life, Cmax - maximum concentration, AUC - area under the curve.

ModelTreatmentEffectReference
Human Whole Blood (ex vivo)This compoundPartial inhibition of LPS + ATP induced IL-1β release[3]
Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model20 mg/kg p.o. This compoundBlocked NLRP3 pathway activation[4]
Wild-type Mice30, 100, 300 mg/kg p.o. This compoundInduced NEK7 degradation[4]
Cynomolgus Macaques0.2 mg/kg p.o. This compoundNEK7 degradation and partial IL-1β inhibition[4]

Table 3: In Vivo and Ex Vivo Pharmacodynamic Effects of this compound.

Key Signaling Pathway and Mechanism

The following diagram illustrates the downstream signaling pathway affected by this compound treatment.

NK7_902_Pathway cluster_inhibition This compound Mediated Degradation cluster_inflammasome NLRP3 Inflammasome Activation cluster_cytokine Pro-inflammatory Cytokine Release NK7_902 This compound CRBN CRBN E3 Ligase NK7_902->CRBN recruits NEK7_Degradation NEK7 Ubiquitination & Proteasomal Degradation CRBN->NEK7_Degradation targets NEK7 NEK7 NEK7_Degradation->NEK7 prevents interaction NEK7->NEK7_Degradation Inflammasome NLRP3 Inflammasome Complex NEK7->Inflammasome bridges NLRP3 subunits PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activate NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 IL1b Mature IL-1β Casp1->IL1b cleaves Inflammasome->Casp1 cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes WES_Workflow start Start: Cell Treatment with this compound cell_lysis Cell Lysis and Protein Quantification start->cell_lysis plate_prep Prepare WES Assay Plate: Samples, Antibodies, Reagents cell_lysis->plate_prep wes_run Automated WES Run: Separation, Immunoprobing, Detection plate_prep->wes_run data_analysis Data Analysis: Normalize NEK7 to Loading Control wes_run->data_analysis end End: Quantified NEK7 Degradation data_analysis->end ExVivo_Workflow start Start: Whole Blood Collection (Heparin) pre_incubation Pre-incubation with This compound start->pre_incubation lps_prime LPS Priming pre_incubation->lps_prime atp_stimulation ATP Stimulation lps_prime->atp_stimulation centrifugation Centrifugation and Plasma Collection atp_stimulation->centrifugation il1b_measurement IL-1β Measurement (ELISA/HTRF) centrifugation->il1b_measurement end End: IL-1β Concentration il1b_measurement->end

References

Methodological & Application

Application Notes and Protocols for Utilizing NK7-902 in a Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene, leading to excessive production of interleukin-1β (IL-1β) and IL-18.[1][2][3][4] Mouse models that recapitulate the features of CAPS are invaluable tools for studying the disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. NK7-902 is a potent and selective NEK7 degrader that functions by inhibiting the NLRP3 inflammasome.[5][6][7][8][9] It has demonstrated efficacy in murine models of CAPS, making it a promising candidate for further investigation.[3][9][10][11][12]

These application notes provide detailed protocols for the use of this compound in a tamoxifen-inducible NLRP3A350V Muckle-Wells Syndrome (MWS) mouse model of CAPS.

Signaling Pathway of CAPS and Mechanism of Action of this compound

CAPS-associated mutations in NLRP3 lead to the constitutive activation of the NLRP3 inflammasome, a multi-protein complex responsible for the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. NEK7 is a crucial component for the assembly and activation of the NLRP3 inflammasome. This compound acts as a molecular glue degrader, targeting NEK7 for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6][7][9] By degrading NEK7, this compound effectively inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β and IL-18.[5][6][9]

CAPS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR NFkB NFkB TLR->NFkB Priming pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription IL1b Mature IL-1β pro_IL1b->IL1b Cleavage NLRP3_mut Mutant NLRP3 Inflammasome NLRP3 Inflammasome NLRP3_mut->Inflammasome Constitutive Activation ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome NEK7 NEK7 NEK7->Inflammasome Required for Assembly Proteasome Proteasome NEK7->Proteasome Degradation Caspase1 Caspase-1 Caspase1->pro_IL1b Cleavage Inflammation Inflammation IL1b->Inflammation Inflammasome->Caspase1 Cleavage NK7_902 This compound NK7_902->NEK7 CRBN CRBN E3 Ligase NK7_902->CRBN Glue CRBN->NEK7

Diagram 1: CAPS Signaling Pathway and this compound Mechanism.

Experimental Workflow for Evaluating this compound in a CAPS Mouse Model

A typical experimental workflow involves inducing the CAPS phenotype in NLRP3A350V mice, treating with this compound, and subsequently evaluating various disease-related parameters.

experimental_workflow start Start: NLRP3 A350VneoR Mice tamoxifen (B1202) Tamoxifen Induction (5 consecutive days) start->tamoxifen phenotype Development of CAPS Phenotype (e.g., skin lesions, growth retardation) tamoxifen->phenotype treatment Treatment Initiation: This compound or Vehicle (Oral Gavage) phenotype->treatment monitoring Daily Monitoring: - Clinical Score - Body Weight treatment->monitoring endpoint Endpoint Analysis: - Serum Cytokine Levels (ELISA) - Spleen and Skin Histology - Spleen NEK7 Levels (Western Blot) monitoring->endpoint end End endpoint->end

Diagram 2: Experimental Workflow.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from studies evaluating NLRP3 inhibitors in CAPS mouse models.

Table 1: In Vivo Efficacy of this compound in NLRP3A350V MWS Mouse Model

ParameterVehicle ControlThis compound (20 mg/kg)This compound (300 mg/kg)
Serum IL-1β (pg/mL)High (e.g., >500)Significant ReductionPronounced Reduction
Body Weight Change (%)Negative (Loss)Attenuated Loss/GainNormalization
Clinical Score (Arbitrary Units)High (e.g., >3)Significant ReductionPronounced Reduction
Spleen NEK7 Protein Levels (Relative to Vehicle)100%Dose-dependent reduction>95% degradation

Note: The values presented are illustrative and may vary based on the specific experimental conditions.

Table 2: Pharmacokinetic Properties of this compound in Rodents [13]

ParameterValue (in rats)
Bioavailability (Oral)62%
Half-life (t½)4 hours
Clearance (CL)26 mL/min/kg
AUC981 nM·h· kg/mg

Experimental Protocols

Induction of CAPS Phenotype in NLRP3A350VneoR Mice

This protocol is for the tamoxifen-inducible expression of the NLRP3A350V mutation.

Materials:

  • NLRP3A350VneoR mice (e.g., from The Jackson Laboratory, Stock No: 017969)[11]

  • Tamoxifen (Sigma-Aldrich)

  • Corn oil or Sunflower oil

  • 1 mL syringes with 26-gauge needles

  • Ethanol (B145695) (for disinfection)

Procedure:

  • Preparation of Tamoxifen Solution (20 mg/mL):

    • Dissolve tamoxifen in corn oil at a concentration of 20 mg/mL.

    • Incubate and shake the solution overnight at 37°C to ensure complete dissolution.

    • Protect the solution from light by using an amber tube or wrapping the tube in foil.

    • Store the solution at 4°C for the duration of the injections.[14]

  • Tamoxifen Administration:

    • Administer tamoxifen via intraperitoneal (IP) injection at a dose of 75 mg/kg body weight. For an adult mouse, this is typically around 100 µL of the 20 mg/mL solution.[14]

    • Inject once daily for 5 consecutive days.[14]

    • Disinfect the injection site with 70% ethanol before each injection.

  • Post-Induction:

    • House the mice in a separate, clean cage during the injection period.

    • Wait for a period of 7 days after the final injection for the CAPS phenotype to fully develop before starting treatment.[14]

    • Monitor the mice for signs of autoinflammatory disease, such as skin lesions, reduced mobility, and failure to gain weight.

Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles (18-20 gauge for adult mice)

  • Syringes

Procedure:

  • Formulation of this compound:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 2 mg/mL solution to administer 0.25 mL).

  • Oral Gavage Administration:

    • Accurately weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4]

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Insert the gavage needle along the upper palate and gently advance it into the esophagus. Do not force the needle if resistance is met.[4]

    • Administer the this compound suspension or vehicle control.

    • Return the mouse to its cage and monitor for any signs of distress.

    • Dosing can be performed once or twice daily, depending on the experimental design. A 16-hour pre-treatment before an LPS challenge has been reported.[15]

Assessment of Treatment Efficacy

Materials:

  • Mouse IL-1β and IL-18 ELISA kits (e.g., from Thermo Fisher Scientific, Elabscience)

  • Blood collection tubes (e.g., serum separator tubes)

  • Microplate reader

Procedure:

  • Sample Collection:

    • At the experimental endpoint, collect blood via cardiac puncture or from the submandibular vein.

    • Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.

    • Centrifuge at 1000 x g for 20 minutes to separate the serum.[8][10]

    • Collect the serum and store at -80°C until analysis.

  • ELISA Protocol (General):

    • Bring all reagents to room temperature before use.

    • Prepare standards and samples according to the kit manufacturer's instructions.[8][10][16][17][18]

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the manufacturer's protocol (typically 1-2 hours at 37°C or room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the detection antibody and incubate.

    • Wash the plate again.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate in the dark for color development.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • 70% Ethanol

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Tissue Collection and Fixation:

    • At the experimental endpoint, euthanize the mice and dissect the spleen and a section of skin from an affected area.

    • For skin samples, it is recommended to take a biopsy from the middle of the back. Place the skin flat on a piece of filter paper (dermis side down) to prevent curling during fixation.[19]

    • Immediately place the tissues in 10% NBF (at a volume 15-20 times that of the tissue) and fix overnight at 4°C.[19]

    • The next day, transfer the tissues to 70% ethanol for storage.[19]

  • Tissue Processing and Staining:

    • Process the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

    • Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with H&E according to standard protocols.

    • Dehydrate, clear, and mount with a coverslip.

  • Analysis:

    • Examine the stained sections under a microscope to assess for inflammatory cell infiltration, tissue damage, and other pathological changes.

Materials:

  • Spleen tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-NEK7, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Homogenize the spleen tissue in lysis buffer on ice.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a protein assay.

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-NEK7 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the NEK7 band intensity to the β-actin band intensity to determine the relative level of NEK7 protein.

References

Application Notes and Protocols: Optimal Concentration of NK7-902 for NEK7 Degradation in Human PBMCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK7-902 is a potent and selective small molecule degrader of NIMA-related kinase 7 (NEK7). It functions as a cereblon (CRBN) E3 ligase molecular glue, bringing NEK7 into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] The degradation of NEK7 has significant implications for inflammatory pathways, particularly the NLRP3 inflammasome, where NEK7 plays a crucial, non-catalytic role in its assembly and activation.[4] These application notes provide detailed protocols for determining the optimal concentration of this compound for NEK7 degradation in human peripheral blood mononuclear cells (PBMCs), a key primary cell type for studying immune-inflammatory responses.

Data Presentation

Table 1: Dose-Dependent Degradation of NEK7 in Human PBMCs by this compound

This compound Concentration (nM)Incubation Time (hours)Percent NEK7 Degradation (Dmax)DC50 (nM)
Titration18> 95%1.6

Data summarized from publicly available research.[3][4] The DC50 value represents the concentration of this compound required to induce 50% of the maximum degradation of NEK7.

Table 2: Effect of this compound on NLRP3 Inflammasome Activation in Human PBMCs

TreatmentIncubation Time (hours)StimulationMaximum Inhibition of IL-1β Release
This compound18LPS + ATP~71%

Note: The extent of IL-1β inhibition can exhibit significant donor-to-donor variability.[4]

Mandatory Visualizations

NK7_902_Signaling_Pathway cluster_cell Cell Cytoplasm NK7_902 This compound Ternary_Complex This compound : CRBN : NEK7 Ternary Complex NK7_902->Ternary_Complex CRBN CRBN (E3 Ubiquitin Ligase) CRBN->Ternary_Complex NEK7 NEK7 NEK7->Ternary_Complex NLRP3_active Active NLRP3 Inflammasome NEK7->NLRP3_active Promotes Assembly Ub_NEK7 Ubiquitinated NEK7 Ternary_Complex->Ub_NEK7 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_NEK7->Proteasome Degraded_NEK7 Degraded NEK7 Proteasome->Degraded_NEK7 Degraded_NEK7->NLRP3_active Inhibition of Assembly NLRP3_inactive Inactive NLRP3 NLRP3_inactive->NLRP3_active IL_1B IL-1β Release NLRP3_active->IL_1B

Caption: Signaling Pathway of this compound-Mediated NEK7 Degradation.

Experimental_Workflow cluster_workflow Experimental Workflow Start Isolate Human PBMCs Treatment Treat PBMCs with varying concentrations of this compound (e.g., 0.1 nM - 1000 nM) for 18 hours Start->Treatment Split Split Sample Treatment->Split Cell_Lysis Cell Lysis Split->Cell_Lysis Supernatant Collect Supernatant Split->Supernatant WES Analyze NEK7 Protein Levels (WES Capillary Electrophoresis) Cell_Lysis->WES ELISA Measure IL-1β Concentration (ELISA) Supernatant->ELISA Data_Analysis Data Analysis: - Determine DC50 for NEK7 degradation - Quantify IL-1β inhibition WES->Data_Analysis ELISA->Data_Analysis

References

Application Notes and Protocols: NK7-902 Administration and Dosage in Non-human Primate Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "NK7-902" is not publicly available. The following application notes and protocols are based on established methodologies for novel small molecule kinase inhibitors in non-human primate (NHP) preclinical studies and are intended to serve as a representative guide. The specific details should be adapted based on the physicochemical properties and in vitro potency of the actual test article.

Introduction

These application notes provide a comprehensive overview of the administration and dosage of this compound, a putative novel therapeutic agent, in non-human primate models, primarily focusing on the cynomolgus monkey (Macaca fascicularis). The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure consistency and accuracy in preclinical safety, pharmacokinetic (PK), and pharmacodynamic (PD) studies. The primary objectives of these studies are to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, to establish a safe dose range, and to understand its biological effects in a species phylogenetically close to humans.

Quantitative Data Summary

The following tables summarize typical data collected during single-dose and repeat-dose toxicity and pharmacokinetic studies of a novel small molecule inhibitor in cynomolgus monkeys.

Table 1: Single-Dose Escalation Pharmacokinetic Parameters (Intravenous and Oral Administration)

Parameter Intravenous (IV) - 2 mg/kg Oral (PO) - 10 mg/kg Oral (PO) - 50 mg/kg
Cmax (ng/mL) 1,520 ± 210 850 ± 150 4,100 ± 550
Tmax (h) 0.25 2.0 4.0
AUC (0-24h) (ng·h/mL) 3,800 ± 450 6,200 ± 780 35,000 ± 4,200
AUC (0-inf) (ng·h/mL) 3,950 ± 480 6,500 ± 810 37,100 ± 4,500
Half-life (t½) (h) 4.5 ± 0.8 5.1 ± 1.1 6.2 ± 1.4
Clearance (CL) (mL/h/kg) 505 ± 60 - -
Volume of Distribution (Vd) (L/kg) 3.2 ± 0.5 - -
Oral Bioavailability (%) - ~40% ~45%

Data are presented as mean ± standard deviation (n=3 per group).

Table 2: 28-Day Repeat-Dose Toxicology Study Design

Group Dose Level (mg/kg/day) Route of Administration Number of Animals (Male/Female) Study Duration Recovery Period
1 (Control) 0 Oral (Vehicle) 3 / 3 28 Days 14 Days
2 (Low Dose) 5 Oral (Gavage) 3 / 3 28 Days 14 Days
3 (Mid Dose) 25 Oral (Gavage) 3 / 3 28 Days 14 Days

| 4 (High Dose) | 100 | Oral (Gavage) | 5 / 5 | 28 Days | 14 Days |

Experimental Protocols

Protocol: Formulation Preparation

Objective: To prepare a stable and homogenous formulation of this compound for intravenous and oral administration.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • For IV: 20% (w/v) Solutol HS 15 in sterile water for injection (WFI)

  • For PO: 0.5% (w/v) methylcellulose (B11928114) in purified water

  • Sterile vials, magnetic stirrer, pH meter, analytical balance

Procedure:

  • Intravenous Formulation (e.g., 1 mg/mL):

    • Weigh the required amount of Solutol HS 15 and add it to a sterile beaker containing 80% of the final volume of WFI.

    • Stir the solution until the Solutol HS 15 is completely dissolved.

    • Slowly add the pre-weighed this compound API to the stirring solution.

    • Continue stirring until the API is fully dissolved.

    • Adjust the pH to 7.0 ± 0.5 using 0.1 N HCl or 0.1 N NaOH, if necessary.

    • Add WFI to reach the final target volume.

    • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • Store at 2-8°C, protected from light, for up to 7 days.

  • Oral Suspension (e.g., 10 mg/mL):

    • Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to purified water while stirring vigorously.

    • Weigh the required amount of this compound API.

    • Triturate the API with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while stirring to achieve the final concentration.

    • Maintain continuous stirring to ensure a homogenous suspension. Prepare fresh daily.

Protocol: Administration in Cynomolgus Monkeys

Objective: To accurately administer this compound via intravenous and oral routes.

Animal Model:

  • Species: Cynomolgus monkey (Macaca fascicularis)

  • Age: 2-4 years

  • Weight: 2.5-5.0 kg

  • Housing: Single-housed in stainless steel cages, maintained under a 12-h light/12-h dark cycle with controlled temperature and humidity. Access to standard primate diet and water ad libitum. Animals are fasted overnight prior to dosing.

Procedure:

  • Intravenous (IV) Administration:

    • Animals are gently restrained.

    • The prepared IV formulation is administered as a slow bolus injection (over 2-5 minutes) via a saphenous or cephalic vein.

    • The injection volume is calculated based on the animal's most recent body weight (e.g., 2 mL/kg for a 1 mg/mL formulation to achieve a 2 mg/kg dose).

    • The catheter is flushed with sterile saline post-administration.

  • Oral (PO) Administration:

    • Animals are restrained in a specialized primate chair.

    • The oral suspension is administered via nasogastric (NG) gavage using a flexible catheter.

    • The dose volume is calculated based on the animal's body weight (e.g., 2.5 mL/kg for a 10 mg/mL suspension to achieve a 25 mg/kg dose).

    • The NG tube is flushed with ~5 mL of water to ensure the full dose is delivered to the stomach.

Protocol: Pharmacokinetic (PK) Blood Sampling

Objective: To collect serial blood samples for the determination of this compound plasma concentrations over time.

Procedure:

  • Collect approximately 1 mL of whole blood from a femoral or saphenous vein at pre-determined time points.

  • Typical time points for IV administration: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Typical time points for PO administration: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect samples into tubes containing K2-EDTA as the anticoagulant.

  • Immediately place tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C.

  • Harvest the plasma supernatant into uniquely labeled cryovials.

  • Store plasma samples at -80°C until bioanalysis by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Mandatory Visualizations

G cluster_formulation Formulation & Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Reporting API This compound API Formulate Prepare Formulation (Sterile/Suspension) API->Formulate Vehicle Select Vehicle (IV or PO) Vehicle->Formulate Dose Administer to NHP (IV or PO Gavage) Formulate->Dose Blood Serial Blood Collection (K2-EDTA tubes) Dose->Blood Centrifuge Centrifuge @ 4°C Blood->Centrifuge Plasma Harvest Plasma Centrifuge->Plasma Store Store @ -80°C Plasma->Store LCMS Bioanalysis (LC-MS/MS) Store->LCMS PK PK Analysis (e.g., Phoenix WinNonlin) LCMS->PK Report Generate Report (Cmax, AUC, t½) PK->Report

Caption: Experimental workflow for a non-human primate pharmacokinetic study.

G cluster_pathway Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation NK7902 This compound NK7902->RTK Inhibits (Competitive) ATP ATP ATP->RTK

Caption: Hypothetical signaling pathway inhibited by this compound.

Application Note & Protocol: Measuring IL-1β Inhibition by NK7-902 using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response and is implicated in a wide range of inflammatory diseases.[1][2] Its production is tightly regulated and often requires a two-step activation process involving the inflammasome, a multi-protein complex.[3] The NLRP3 inflammasome, in particular, is activated by a variety of pathogenic and sterile insults, leading to the activation of caspase-1.[3][4] Activated caspase-1 then proteolytically cleaves the inactive precursor, pro-IL-1β, into its mature and secretable 17 kDa form.[1][2][4][5]

Recent research has identified NIMA-related kinase 7 (NEK7) as a key mediator of NLRP3 inflammasome assembly and activation.[6] NK7-902 is a novel, potent, and selective cereblon (CRBN)-based molecular glue degrader that targets NEK7 for proteasomal degradation.[6][7][8][9] By degrading NEK7, this compound is designed to block the activation of the NLRP3 inflammasome, thereby inhibiting caspase-1 activation and the subsequent production of mature IL-1β.[6][10][11] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on IL-1β production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) using a sandwich enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway: this compound Inhibition of NLRP3/IL-1β Axis

NLRP3_Pathway_Inhibition cluster_cell Immune Cell (e.g., Monocyte) cluster_inflammasome NLRP3 Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB Activation TLR4->NFkB proIL1B Pro-IL-1β (inactive) NFkB->proIL1B Transcription NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Transcription IL1B Mature IL-1β (secreted) proIL1B->IL1B NLRP3 NLRP3 ASC ASC NLRP3->ASC NEK7 NEK7 NEK7->NLRP3 bridges NLRP3 subunits Degradation NEK7 Degradation NEK7->Degradation proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Caspase-1 (active) proCasp1->Casp1 Cleavage NK7_902 This compound (Degrader) NK7_902->NEK7 induces Casp1->proIL1B Cleavage Inflammation Inflammation IL1B->Inflammation Secretion PAMPs PAMPs/DAMPs (e.g., ATP, Nigericin) PAMPs->NLRP3 Signal 2 (Activation)

Caption: this compound induces NEK7 degradation, preventing NLRP3 inflammasome assembly and IL-1β maturation.

Experimental Protocol

This protocol details an in vitro assay to determine the dose-dependent inhibition of IL-1β secretion from LPS-stimulated human PBMCs by this compound.

I. Materials and Reagents

  • Cells: Cryopreserved human PBMCs

  • Compound: this compound (prepare a 10 mM stock in DMSO, store at -20°C)

  • Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • ELISA Kit: Human IL-1β ELISA Kit (e.g., Thermo Fisher Scientific, R&D Systems, RayBiotech)[12][13][14]

  • Other Reagents: DMSO (cell culture grade), PBS (phosphate-buffered saline), Ficoll-Paque (for PBMC isolation if starting from whole blood)

  • Equipment: 37°C CO₂ incubator, centrifuge, biosafety cabinet, microplate reader (450 nm), multichannel pipettes, sterile 96-well cell culture plates, sterile reagent reservoirs.

II. Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Plate PBMCs in a 96-well plate (e.g., 2.5 x 10^5 cells/well) B 2. Compound Treatment Add serial dilutions of this compound. Incubate for 1-2 hours. A->B C 3. Stimulation Add LPS (e.g., 100 ng/mL final conc.). Incubate for 18-24 hours. B->C D 4. Supernatant Collection Centrifuge plate and collect cell-free supernatant for analysis. C->D E 5. IL-1β ELISA Perform sandwich ELISA according to kit manufacturer's protocol. D->E F 6. Data Analysis Calculate IL-1β concentrations and determine the IC50 value for this compound. E->F

Caption: Workflow for assessing this compound-mediated inhibition of IL-1β production in PBMCs.

III. Step-by-Step Procedure

A. Cell Preparation and Seeding

  • Thaw cryopreserved human PBMCs according to the supplier's protocol.

  • Wash the cells with complete RPMI media (RPMI-1640 + 10% FBS + 1% Pen-Strep).

  • Perform a cell count and viability assessment (e.g., using Trypan Blue).

  • Resuspend the cells in complete RPMI media to a final concentration of 2.5 x 10⁶ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom cell culture plate (2.5 x 10⁵ cells/well).

  • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow cells to rest.

B. Compound Treatment

  • Prepare serial dilutions of this compound in complete RPMI media. A suggested starting range is 10 µM to 1 pM. Remember to prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound dose (typically ≤0.1%).

  • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 1-2 hours at 37°C, 5% CO₂. This pre-incubation allows the degrader to act on NEK7 before inflammatory stimulation.[10]

C. LPS Stimulation

  • Prepare a working solution of LPS in complete RPMI media (e.g., 400 ng/mL for a 4x stock).

  • Add 50 µL of the LPS working solution to all wells except the "Unstimulated Control" wells. The final volume in each well should be 200 µL, and the final LPS concentration will be 100 ng/mL.[15]

  • Add 50 µL of complete RPMI media to the "Unstimulated Control" wells.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[16]

D. Supernatant Collection

  • Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect 150 µL of the cell-free supernatant from each well without disturbing the cell pellet.

  • Samples can be assayed immediately or stored in aliquots at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[12][17]

E. Human IL-1β ELISA Perform the ELISA according to the specific manufacturer's instructions. The following is a generalized sandwich ELISA protocol.[12][14][17][18]

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, as described in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve: Create a standard curve by performing serial dilutions of the IL-1β standard provided in the kit. A typical range is 0-1000 pg/mL.[17]

  • Sample Addition: Add 50-100 µL (as per kit instructions) of the standards and collected cell culture supernatants to the appropriate wells of the pre-coated microplate.[12][14] Assay all samples and standards in duplicate.

  • Incubation 1: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[14]

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.[12][17]

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation 2: Cover the plate and incubate (e.g., 1 hour at room temperature).[14]

  • Washing: Repeat the wash step as described in step 5.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation 3: Cover the plate and incubate (e.g., 30-45 minutes at room temperature).[12][14]

  • Washing: Repeat the wash step as described in step 5.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.[12][14]

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately measure the optical density (OD) at 450 nm using a microplate reader. A reference wavelength of 550 nm can be used to correct for optical imperfections in the plate.[12]

IV. Data Analysis and Presentation

  • Standard Curve: Average the duplicate OD readings for each standard. Subtract the mean OD of the blank (0 pg/mL standard). Plot the mean OD values against the known concentrations of the IL-1β standards. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Sample Concentration: Average the duplicate OD readings for each experimental sample and subtract the mean blank OD. Use the standard curve to interpolate the concentration of IL-1β (in pg/mL) for each sample.

  • Percent Inhibition: Calculate the percentage of IL-1β inhibition for each concentration of this compound using the following formula:

    % Inhibition = (1 - [ (IL-1β)Sample - (IL-1β)Unstimulated ] / [ (IL-1β)LPS Control - (IL-1β)Unstimulated ] ) * 100

  • IC₅₀ Determination: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of IL-1β production.

Data Presentation

Table 1: Example Raw ELISA Data (Absorbance at 450 nm)

Well IDContentOD₁OD₂Mean OD
A1, B1Blank (0 pg/mL)0.0520.0540.053
C1, D1Standard (15.6 pg/mL)0.1150.1190.117
E1, F1Standard (62.5 pg/mL)0.3580.3640.361
G1, H1Standard (250 pg/mL)1.1021.1101.106
A2, B2Standard (1000 pg/mL)2.4512.4632.457
C2, D2Unstimulated Control0.0880.0920.090
E2, F2LPS Control (Vehicle)1.8551.8651.860
G2, H2LPS + this compound (0.01 nM)1.6811.6731.677
A3, B3LPS + this compound (0.1 nM)1.1501.1621.156
C3, D3LPS + this compound (1 nM)0.5430.5350.539
E3, F3LPS + this compound (10 nM)0.1890.1950.192
G3, H3LPS + this compound (100 nM)0.0950.0910.093

Table 2: Calculated IL-1β Concentration and Inhibition by this compound

Treatment GroupMean IL-1β (pg/mL)Std. Deviation% Inhibition
Unstimulated Control15.21.8N/A
LPS Control (Vehicle)750.535.10%
LPS + this compound (0.01 nM)670.128.910.9%
LPS + this compound (0.1 nM)465.821.438.7%
LPS + this compound (1 nM)215.315.772.8%
LPS + this compound (10 nM)65.78.293.1%
LPS + this compound (100 nM)17.12.599.8%
Calculated IC₅₀ ~0.15 nM N/AN/A

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for Studying NLRP3 Inflammasome Activation in THP-1 Cells using NK7-902

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the response to cellular danger signals and pathogens.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1] Recent research has identified NIMA-related kinase 7 (NEK7) as a crucial mediator of NLRP3 inflammasome assembly and activation, independent of its kinase activity.[3][4][5]

NK7-902 is a potent and selective cereblon (CRBN) molecular glue degrader of NEK7.[3][6][7] It induces the degradation of NEK7, thereby inhibiting the activation of the NLRP3 inflammasome.[3][6] These application notes provide a comprehensive guide to using this compound to study NLRP3 activation in the human monocytic THP-1 cell line, a well-established model for studying inflammasome biology.[2][8][9]

Mechanism of Action of this compound

This compound functions by hijacking the E3 ubiquitin ligase complex containing cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of NEK7. The depletion of NEK7 prevents the proper assembly and activation of the NLRP3 inflammasome, leading to a reduction in caspase-1 activation and the subsequent maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[3][4][6]

Data Presentation

The following tables summarize expected quantitative data from experiments using this compound to inhibit NLRP3 activation in PMA-differentiated THP-1 cells.

Table 1: Effect of this compound on NEK7 Degradation in THP-1 Macrophages

This compound ConcentrationMean NEK7 Protein Level (% of Vehicle Control)Standard Deviation
Vehicle (DMSO)100%± 5.0%
0.1 nM85%± 4.5%
1 nM50%± 6.2%
10 nM15%± 3.8%
100 nM<5%± 2.1%
1 µM<5%± 1.5%

Note: Data are representative and based on typical dose-response curves for molecular glue degraders.[6]

Table 2: Inhibition of IL-1β Secretion by this compound in LPS-Primed and Nigericin-Stimulated THP-1 Macrophages

Treatment ConditionIL-1β Concentration (pg/mL)Standard Deviation% Inhibition
Untreated Control<10± 2.5N/A
LPS + Nigericin (Vehicle)1500± 1200%
LPS + Nigericin + 10 nM this compound900± 9540%
LPS + Nigericin + 100 nM this compound450± 6070%
LPS + Nigericin + 1 µM this compound225± 4085%

Note: The extent of IL-1β inhibition can be context-dependent, varying with donors in primary cells and potentially with specific experimental conditions.[3][6]

Table 3: Effect of this compound on Cell Viability (LDH Release Assay)

Treatment Condition% Cytotoxicity (relative to Lysis Control)Standard Deviation
Untreated Control5%± 1.5%
LPS + Nigericin (Vehicle)80%± 7.5%
LPS + Nigericin + 1 µM this compound25%± 4.2%

Note: Inhibition of pyroptosis, a form of inflammatory cell death, is a downstream consequence of NLRP3 inflammasome inhibition.

Experimental Protocols

Protocol 1: THP-1 Cell Culture and Differentiation

This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • PMA (Phorbol 12-myristate 13-acetate)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • THP-1 Monocyte Culture:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.[8][9]

    • Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[10]

    • Incubate at 37°C in a 5% CO2 humidified atmosphere.

    • Subculture every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes and resuspending the pellet in fresh medium.[8]

  • Differentiation into Macrophages:

    • Seed THP-1 monocytes in a 96-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.[1]

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation.[1][10]

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent.[1][8]

    • After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with warm PBS.

    • Add fresh, serum-free RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition by this compound

This protocol outlines the two-step activation of the NLRP3 inflammasome in differentiated THP-1 macrophages and its inhibition by this compound.

Materials:

  • PMA-differentiated THP-1 cells in a 96-well plate

  • This compound

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Serum-free RPMI-1640 medium

  • Human IL-1β ELISA kit

  • LDH Cytotoxicity Assay Kit

Procedure:

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.

    • Remove the medium from the differentiated THP-1 cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.[1]

  • Priming (Signal 1):

    • After pre-incubation, add LPS to a final concentration of 1 µg/mL to all wells (except negative controls).[1]

    • Incubate for 3-4 hours at 37°C.[1]

  • Activation (Signal 2):

    • Add the NLRP3 activator. For example, use Nigericin at a final concentration of 10-20 µM or ATP at 1-5 mM.[1][11]

    • Incubate for 1-2 hours for Nigericin or 30-60 minutes for ATP at 37°C.[1]

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for analysis of IL-1β secretion and LDH release.

    • Quantify secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.[1]

    • Measure LDH release as an indicator of pyroptosis using an LDH cytotoxicity assay kit, following the manufacturer's protocol.

Visualizations

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Upregulation NLRP3_exp NLRP3 NFkB->NLRP3_exp Upregulation IL1b Mature IL-1β pro_IL1b->IL1b Nigericin Nigericin/ATP K_efflux K+ Efflux Nigericin->K_efflux NLRP3_active NLRP3 K_efflux->NLRP3_active NEK7 NEK7 Inflammasome NLRP3 Inflammasome Assembly NEK7->Inflammasome NEK7_degradation NEK7 Degradation NEK7->NEK7_degradation NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1 Pro-Caspase-1 Casp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active Casp1_active->IL1b Cleavage GSDMD Gasdermin-D Casp1_active->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis NK7_902 This compound CRBN CRBN NK7_902->CRBN CRBN->NEK7_degradation Proteasome Proteasome NEK7_degradation->Inflammasome NEK7_degradation->Proteasome

Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_thp1 Seed THP-1 Monocytes (0.5e6 cells/mL) differentiate Differentiate with PMA (50-100 ng/mL, 24-48h) seed_thp1->differentiate rest Rest Cells (24h) differentiate->rest add_nk7 Add this compound / Vehicle (Pre-incubation, 1-2h) rest->add_nk7 prime_lps Prime with LPS (Signal 1) (1 µg/mL, 3-4h) add_nk7->prime_lps activate_nig Activate with Nigericin (Signal 2) (10-20 µM, 1-2h) prime_lps->activate_nig collect Collect Supernatant activate_nig->collect elisa IL-1β ELISA collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh

Caption: Experimental workflow for studying NLRP3 inhibition with this compound.

Logical_Relationship NK7_902 This compound CRBN CRBN E3 Ligase NK7_902->CRBN recruits NEK7 NEK7 Protein CRBN->NEK7 targets Degradation NEK7 Degradation NEK7->Degradation undergoes NLRP3_Assembly NLRP3 Inflammasome Assembly Degradation->NLRP3_Assembly prevents Casp1_Activation Caspase-1 Activation NLRP3_Assembly->Casp1_Activation leads to IL1b_Release IL-1β Release & Pyroptosis Casp1_Activation->IL1b_Release causes

Caption: Logical relationship of this compound's mechanism of action.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with NK7-902

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK7-902 is a potent and selective small molecule that acts as a molecular glue degrader. It specifically targets the NIMA-related kinase 7 (NEK7) for degradation via the cereblon (CRBN) E3 ubiquitin ligase machinery. NEK7 is a key component in the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response.[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. By inducing the degradation of NEK7, this compound offers a therapeutic strategy to modulate the NLRP3 inflammasome pathway and subsequent release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).[1][2][3]

These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. The described methods will enable researchers to immunophenotype peripheral blood mononuclear cells (PBMCs) and quantify intracellular IL-1β in monocytes, providing a robust platform to assess the pharmacological effects of this compound on primary human immune cells.

Mechanism of Action: this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a critical sensor of cellular danger signals. Its activation is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse range of stimuli, including ATP, and leads to the assembly of the inflammasome complex. NEK7 is essential for the assembly and activation of the NLRP3 inflammasome. This compound functions by hijacking the CRBN E3 ubiquitin ligase to target NEK7 for proteasomal degradation. The depletion of NEK7 prevents the formation of a functional NLRP3 inflammasome, thereby inhibiting the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of IL-1β.

cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_degradation This compound Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA proIL1B pro-IL-1β proIL1B_mRNA->proIL1B NLRP3 NLRP3 NLRP3_mRNA->NLRP3 ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3 NEK7 NEK7 NLRP3->NEK7 ASC ASC NEK7->ASC CRBN CRBN E3 Ligase NEK7->CRBN Ub Ubiquitination NEK7->Ub Proteasome Proteasomal Degradation NEK7->Proteasome proCasp1 pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 NK7_902 This compound NK7_902->NEK7 induces degradation of NK7_902->CRBN CRBN->Ub recruits Ub->Proteasome NEK7_degraded Degraded NEK7 Proteasome->NEK7_degraded Casp1->proIL1B IL1B Mature IL-1β (Secretion) proIL1B->IL1B

Caption: this compound mediated degradation of NEK7 and inhibition of the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound on NEK7 degradation and IL-1β inhibition in various human immune cell populations.

Table 1: NEK7 Degradation by this compound

Cell TypeDC50 (nM)Dmax (%)
Human Primary Monocytes0.2>95
Human PBMCs1.6>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[4]

Table 2: Inhibition of IL-1β Release by this compound

Cell TypeStimulationMaximum Inhibition (%)
Human Primary MonocytesLPS + ATP79
Human Primary MonocytesLPS + Niclosamide75
Human Primary MonocytesLPS only (alternative pathway)89
Human PBMCsLPS + ATP71
Human Whole BloodLPS + ATP59

Data compiled from studies where immune cells were treated with this compound prior to stimulation to induce NLRP3 inflammasome activation.[3] It is important to note that the extent of IL-1β inhibition can show significant donor-to-donor variability.[3]

Experimental Protocols

The following protocols provide a framework for analyzing the effects of this compound on immune cells using flow cytometry.

Experimental Workflow

cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_staining Staining cluster_analysis Analysis PBMC_iso Isolate PBMCs from whole blood NK7_902_treat Treat cells with this compound (or vehicle control) PBMC_iso->NK7_902_treat LPS_prime Prime with LPS NK7_902_treat->LPS_prime ATP_activate Activate with ATP LPS_prime->ATP_activate BFA_add Add Brefeldin A for intracellular staining ATP_activate->BFA_add surface_stain Surface Marker Staining (e.g., CD14, CD3, CD19) BFA_add->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intracellular_stain Intracellular Staining (e.g., anti-IL-1β) fix_perm->intracellular_stain flow_cytometry Acquire on Flow Cytometer intracellular_stain->flow_cytometry data_analysis Data Analysis: Gating and Quantification flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis of this compound treated immune cells.

Protocol 1: Immunophenotyping of Human PBMCs Treated with this compound

This protocol is designed to identify major immune cell populations within PBMCs following treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD14, CD19, CD56)

  • Viability dye (e.g., Zombie NIR™ or similar)

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Thaw and culture PBMCs in complete RPMI-1640 medium.

    • Plate cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Treat cells with desired concentrations of this compound or vehicle control for 18-24 hours at 37°C, 5% CO2.

  • Cell Harvesting and Staining:

    • Harvest cells and wash once with PBS.

    • Resuspend cells in 50 µL of FACS buffer.

    • Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

    • Add the antibody cocktail for surface markers and the viability dye. Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with 200 µL of FACS buffer.

    • Resuspend cells in 200 µL of FACS buffer for flow cytometry analysis.

  • Flow Cytometry:

    • Acquire samples on a flow cytometer.

    • Gate on single, live cells and then identify major immune cell populations based on their surface marker expression (e.g., T cells: CD3+, Monocytes: CD14+, B cells: CD19+).

Protocol 2: Intracellular IL-1β Staining in Human Monocytes Treated with this compound

This protocol is for the quantification of intracellular IL-1β in monocytes following this compound treatment and NLRP3 inflammasome activation.

Materials:

  • Isolated human monocytes or PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (and vehicle control)

  • Lipopolysaccharide (LPS)

  • ATP

  • Brefeldin A

  • FACS Buffer

  • Fc receptor blocking reagent

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD14)

  • Viability dye

  • Fixation/Permeabilization Buffer Kit (e.g., Cytofix/Cytoperm™)

  • Fluorochrome-conjugated anti-human IL-1β antibody

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate monocytes or PBMCs at 1 x 10^6 cells/mL.

    • Treat with this compound or vehicle control for 18 hours at 37°C, 5% CO2.

  • NLRP3 Inflammasome Activation:

    • Prime the cells by adding LPS (e.g., 100 ng/mL) for 4 hours.

    • Add Brefeldin A (protein transport inhibitor) for the last 2 hours of the priming step to allow for intracellular cytokine accumulation.

    • Activate the inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.

  • Staining:

    • Harvest and wash cells.

    • Perform surface staining with anti-CD14 antibody and a viability dye as described in Protocol 1.

    • Fix and permeabilize the cells according to the manufacturer's instructions for the Fixation/Permeabilization Buffer Kit.

    • Add the anti-human IL-1β antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry:

    • Acquire samples on a flow cytometer.

    • Gate on single, live, CD14+ monocytes and quantify the percentage of IL-1β positive cells and the mean fluorescence intensity (MFI) of the IL-1β signal.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of the NEK7 degrader, this compound, on immune cells. By utilizing flow cytometry for both immunophenotyping and intracellular cytokine analysis, it is possible to gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for NLRP3-driven inflammatory diseases. The context-dependent nature of IL-1β inhibition by this compound in human cells underscores the importance of robust and detailed cellular analysis in the evaluation of this and similar compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Partial IL-1β Inhibition with NK7-902

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NK7-902. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding experimental results related to the partial inhibition of Interleukin-1β (IL-1β) with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit IL-1β?

This compound is a selective, cereblon (CRBN)-based molecular glue degrader of NIMA-related kinase 7 (NEK7).[1][2][3][4] NEK7 is understood to play a role in the assembly and activation of the NLRP3 inflammasome by bridging adjacent NLRP3 subunits.[1][4] The NLRP3 inflammasome is a protein complex that facilitates the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, active form.[5][6][7] By degrading NEK7, this compound is designed to block the activation of the NLRP3 inflammasome, thereby inhibiting the production of mature IL-1β.[1][4]

Q2: Why am I observing only partial inhibition of IL-1β with this compound in my human/primate cells?

This is an expected outcome. Studies have shown that while this compound leads to profound and long-lasting degradation of NEK7, it results in only partial inhibition of NLRP3-dependent IL-1β release in human and cynomolgus monkey cells.[1][2][4][8] This suggests that NEK7 contributes to, but is not absolutely required for, NLRP3 activation in primates and humans.[1][4] The extent of IL-1β inhibition can also vary between donors and experimental conditions.[4][8]

Q3: Are there alternative pathways for IL-1β processing that could explain the partial inhibition?

Yes, several caspase-1-independent pathways for IL-1β processing have been described. For instance, other proteases such as neutrophil-derived proteinase 3 (PR3) can cleave pro-IL-1β. Additionally, alternative inflammasomes that do not rely on NEK7 might be activated depending on the specific stimulus and cell type. In some human monocytes, an "alternative inflammasome" pathway dependent on RIPK1 and caspase-8 can lead to IL-1β maturation.[7]

Troubleshooting Guide

Problem 1: Higher than expected IL-1β levels despite this compound treatment.

If you are observing IL-1β levels that are higher than anticipated for partial inhibition, consider the following troubleshooting steps.

The primary mechanism of action for this compound is the degradation of NEK7. It is crucial to confirm that the compound is effectively degrading its target in your experimental system.

  • Experiment: Western Blot for NEK7.

  • Expected Outcome: A significant reduction in NEK7 protein levels in this compound-treated cells compared to vehicle-treated controls.

Table 1: Expected NEK7 and IL-1β Levels Post-Treatment

Treatment GroupNEK7 Protein Level (relative to control)Mature IL-1β Secretion (relative to stimulated control)
Vehicle Control (Unstimulated)100%~0%
Vehicle Control (Stimulated)100%100%
This compound (Stimulated)<10%30-70% (Partial Inhibition)
Positive Control Inhibitor (e.g., NLRP3 inhibitor)100%<10% (Full Inhibition)
Step 2: Assess Caspase-1 Activity

Since this compound targets the NLRP3 inflammasome upstream of caspase-1 activation, assessing caspase-1 activity can help pinpoint where the signaling pathway is still active.

  • Experiment: Caspase-1 Activity Assay.

  • Expected Outcome: A partial reduction in caspase-1 activity in this compound-treated cells that correlates with the level of IL-1β inhibition.

Table 2: Expected Caspase-1 Activity

Treatment GroupCaspase-1 Activity (relative to stimulated control)
Vehicle Control (Unstimulated)Baseline
Vehicle Control (Stimulated)100%
This compound (Stimulated)30-70%
Step 3: Rule out Experimental Artifacts

Ensure the accuracy of your IL-1β measurements.

  • Troubleshooting your ELISA:

    • Poor Standard Curve: Ensure proper pipetting technique and check for degradation of the standard stock solution.[9] The R² value of the standard curve should ideally be >0.99.[9]

    • High Background: This could be due to insufficient washing, use of an unoptimized concentration of blocking buffer, or cross-reactivity.[9][10]

    • False Positives: Nonspecific immunoactivity in samples can sometimes lead to false-positive results in IL-1β ELISAs.[11] Consider confirming your results with an alternative method if this is suspected.

Troubleshooting_Workflow start High IL-1β Levels Observed check_nek7 Step 1: Western Blot for NEK7 start->check_nek7 nek7_degraded Is NEK7 degraded? check_nek7->nek7_degraded check_caspase1 Step 2: Caspase-1 Activity Assay nek7_degraded->check_caspase1 Yes outcome_nek7_fail Issue with this compound activity or delivery. Verify compound integrity and cell permeability. nek7_degraded->outcome_nek7_fail No caspase1_reduced Is Caspase-1 activity partially reduced? check_caspase1->caspase1_reduced check_elisa Step 3: Troubleshoot IL-1β ELISA caspase1_reduced->check_elisa Yes outcome_caspase1_full NEK7-independent inflammasome activation likely. Investigate alternative inflammasomes. caspase1_reduced->outcome_caspase1_full No (fully active) elisa_ok Is ELISA performing correctly? check_elisa->elisa_ok outcome_partial Result is likely true partial inhibition. Consider alternative IL-1β processing pathways. elisa_ok->outcome_partial Yes outcome_elisa_fail ELISA artifact. Re-run assay with appropriate controls. elisa_ok->outcome_elisa_fail No

Caption: Troubleshooting logic for unexpected IL-1β levels.

Problem 2: Significant cell death observed in cultures treated with this compound.

It is important to distinguish between pyroptosis (an inflammatory form of cell death downstream of caspase-1 activation) and general cytotoxicity of the compound.

  • Experiment: Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH release).

  • Rationale: An MTT assay measures metabolic activity, indicating cell viability, while an LDH release assay measures lactate (B86563) dehydrogenase released from damaged cells, indicating cytotoxicity.[12][13][14][15]

  • Expected Outcome: this compound should not exhibit significant cytotoxicity at the concentrations effective for NEK7 degradation. If significant cell death is observed, it may be an off-target effect or related to the specific cell line's sensitivity.

Table 3: Differentiating Pyroptosis from Cytotoxicity

AssayExpected Result with Pyroptosis (Stimulated Vehicle)Expected Result with this compound (No Cytotoxicity)Expected Result with General Cytotoxicity
LDH Release IncreasedPartially ReducedIncreased
MTT Assay DecreasedPartially RestoredDecreased
Step 2: Correlate Cell Death with Caspase-1 Activity

If cell death is observed, determine if it is dependent on caspase-1.

  • Experiment: Perform cell viability assays in the presence and absence of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Expected Outcome: If cell death is primarily pyroptosis, it will be significantly reduced in the presence of a caspase-1 inhibitor. If this compound is causing non-specific cytotoxicity, the caspase-1 inhibitor will have no effect.

Experimental Protocols

Western Blot for NEK7, pro-IL-1β, and cleaved IL-1β
  • Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Collect supernatant for secreted cleaved IL-1β analysis.

  • Protein Quantification: Determine protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-NEK7, anti-IL-1β) overnight at 4°C. The pro-form of IL-1β is typically found at ~31 kDa and the mature, cleaved form at ~17 kDa.[16][17]

  • Secondary Antibody Incubation: Wash membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash membrane again and detect using an ECL substrate.

IL-1β ELISA
  • Plate Coating: Coat a 96-well plate with a capture antibody against human IL-1β overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours.

  • Sample Incubation: Add standards and experimental samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody against human IL-1β. Incubate for 1-2 hours.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.

  • Substrate Development: Wash the plate and add TMB substrate. Stop the reaction with stop solution.

  • Measurement: Read the absorbance at 450 nm.

Caspase-1 Activity Assay (Colorimetric)

This protocol is based on the detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate YVAD-pNA.[18]

  • Sample Preparation: Prepare cell lysates as per the Western Blot protocol.

  • Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer, and the YVAD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm. The intensity is proportional to the caspase-1 activity.

  • Control: Include a negative control with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm specificity.[19]

Signaling Pathway Diagrams

IL1B_Signaling cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs TLR TLR NFkB NF-κB Activation TLR->NFkB Signal 1 pro_IL1B_gene pro-IL-1β mRNA NFkB->pro_IL1B_gene pro_IL1B pro-IL-1β (31 kDa) pro_IL1B_gene->pro_IL1B Translation IL1B_mature Mature IL-1β (17 kDa) NLRP3_inactive Inactive NLRP3 NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_inactive->NLRP3_active Signal 2 (e.g., K+ efflux) NEK7 NEK7 NEK7->NLRP3_active Required for assembly Degradation Degradation NEK7->Degradation Inhibition Caspase1_active Active Caspase-1 NLRP3_active->Caspase1_active Cleavage Caspase1_active->IL1B_mature Cleavage IL1B_secreted Secreted IL-1β IL1B_mature->IL1B_secreted NK7_902 This compound NK7_902->NEK7

Caption: NLRP3 inflammasome activation and IL-1β processing.

Experimental_Workflow start Culture Cells (e.g., THP-1 monocytes) treatment Treat with: - Vehicle - this compound - Positive Control start->treatment stimulation Stimulate Inflammasome (e.g., LPS + ATP) treatment->stimulation harvest Harvest Supernatant and Cell Lysate stimulation->harvest elisa ELISA (IL-1β in supernatant) harvest->elisa western Western Blot (NEK7, pro/cleaved IL-1β in lysate) harvest->western caspase_assay Caspase-1 Assay (Activity in lysate) harvest->caspase_assay

Caption: General experimental workflow for assessing this compound efficacy.

References

Overcoming donor variability in NK7-902 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NK-92 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges in experiments using the NK-92 cell line, a valuable tool for mitigating the inherent variability observed with primary Natural Killer (NK) cells from different donors.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent cytotoxicity results in my NK-92 cell-based assays?

A1: Inconsistent cytotoxicity in NK-92 assays can stem from several factors. One common issue is variability in the health and activation state of the NK-92 cells. Ensure that cells are in the logarithmic growth phase and maintain high viability (>95%) before initiating the assay. Another factor can be the target cell quality; ensure your target cells are also healthy and express the appropriate ligands for NK cell recognition. Finally, the effector-to-target (E:T) ratio is a critical parameter that may require optimization for your specific experimental setup.

Q2: My NK-92 cells are showing poor growth and viability. What can I do?

A2: Poor growth and viability in NK-92 cell cultures are often linked to the culture medium and handling procedures. These cells require media supplemented with recombinant human Interleukin-2 (IL-2) for proliferation and survival. The concentration of IL-2 can be critical and may need to be optimized within the recommended range. Additionally, it is important to maintain a cell density within the optimal range, as both too low and too high densities can negatively impact their health. Regular media changes are also crucial to replenish nutrients and remove waste products.

Q3: How does the NK-92 cell line help in overcoming donor variability seen in primary NK cells?

A3: The NK-92 cell line provides a consistent and reproducible alternative to primary NK cells, which are known for their significant donor-to-donor variability in terms of receptor expression, cytotoxicity, and cytokine production. As a clonal cell line, NK-92 offers a homogenous population of effector cells, which leads to more consistent and comparable results across experiments. This is particularly advantageous in drug development and preclinical studies where reproducibility is paramount.

Troubleshooting Guides

Issue: Low Transduction/Transfection Efficiency in NK-92 Cells
Potential Cause Recommended Solution
Suboptimal cell healthEnsure NK-92 cells are in the logarithmic growth phase with high viability prior to transduction/transfection.
Inappropriate vector systemTest different viral (e.g., lentiviral, retroviral) or non-viral (e.g., electroporation) methods to find the most efficient one for your specific application.
Incorrect vector-to-cell ratioOptimize the multiplicity of infection (MOI) for viral vectors or the DNA-to-cell ratio for non-viral methods.
Presence of inhibitory factorsPerform transduction/transfection in serum-free or reduced-serum media, as components in serum can sometimes inhibit these processes.
Issue: Variability in Cytotoxicity Assays
Parameter Troubleshooting Steps
Effector Cells (NK-92) - Confirm cell identity and purity. - Regularly check for mycoplasma contamination. - Use cells from a consistent passage number range.
Target Cells - Ensure consistent target antigen expression. - Maintain high viability of target cells.
Assay Conditions - Optimize the Effector-to-Target (E:T) ratio. - Standardize incubation times and temperatures. - Use appropriate controls (e.g., target cells alone, NK-92 cells alone).

Experimental Protocols

Protocol 1: Standard NK-92 Cell Culture
  • Media Preparation: Prepare complete growth medium consisting of Alpha Minimum Essential Medium (α-MEM) supplemented with 12.5% Fetal Bovine Serum (FBS), 12.5% horse serum, and 100-200 U/mL of recombinant human IL-2.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of NK-92 cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 150 x g) for 5-7 minutes to pellet the cells.

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Plate the cells in a T-25 or T-75 flask at a recommended seeding density.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance: Monitor the cell density and viability regularly. Split the culture every 2-3 days to maintain the cell density within the optimal range.

Protocol 2: Chromium Release Cytotoxicity Assay
  • Target Cell Labeling: Label the target cells with ⁵¹Cr by incubating them with sodium chromate (B82759) (⁵¹Cr) for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells multiple times with complete medium to remove unincorporated ⁵¹Cr.

  • Co-incubation: Plate the labeled target cells in a 96-well V-bottom plate. Add NK-92 cells at various E:T ratios.

  • Controls: Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

  • Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

NK_Cell_Activation_Pathway cluster_target Target Cell cluster_nk NK-92 Cell T Target Cell Ligands (e.g., MICA/B, ULBPs) NKG2D NKG2D Receptor T->NKG2D Recognition DAP10 DAP10 NKG2D->DAP10 Association PI3K PI3K DAP10->PI3K Activation Cytotoxicity Granzyme/Perforin Release (Cytotoxicity) PI3K->Cytotoxicity Signal Cascade

Caption: Activating signaling pathway in NK-92 cells mediated by the NKG2D receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Analysis A Culture & Expand NK-92 Cells C Co-culture NK-92 and Target Cells A->C B Prepare Target Cell Line B->C D Incubate (4-6 hours) C->D E Measure Target Cell Lysis D->E F Calculate % Specific Lysis E->F

Caption: General workflow for an NK-92 cell-mediated cytotoxicity experiment.

Why does NK7-902 show transient effects in vivo?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NK7-902. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the in vivo effects of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit transient inhibition of IL-1β release in vivo despite sustained NEK7 degradation?

A1: Studies in non-human primates (NHPs) have shown that while oral administration of this compound leads to profound and long-lasting degradation of its target protein, NEK7, the resulting inhibition of NLRP3-dependent IL-1β production is only transient and partial.[1][2][3][4] This suggests that the transient effect is not due to a failure of the compound to engage its target, but rather points to the underlying biology of the NLRP3 inflammasome pathway in primates. The current understanding is that NEK7 is involved in, but may not be absolutely required for, NLRP3 activation in primates and humans.[1][5][6] Therefore, even with sustained removal of NEK7, the pathway may have redundant mechanisms to resume IL-1β production.

Q2: I'm observing variable IL-1β inhibition with this compound in my in vitro human cell-based assays. Is this expected?

A2: Yes, variability in the extent of IL-1β inhibition has been observed across different donors in in vitro experiments using human primary monocytes, peripheral blood mononuclear cells (PBMCs), and whole blood.[1][2][3] Even with complete NEK7 degradation, the blockade of IL-1β release was only partial and varied among donors.[1][2][3][6] This highlights a context-dependent role for NEK7 in NLRP3 inflammasome activation.

Q3: Is the transient effect of this compound observed in all animal models?

A3: No, the transient effect on IL-1β inhibition, despite sustained target degradation, is most pronounced in non-human primates.[1][2][3][5][6] In contrast, this compound has been shown to efficiently inhibit NLRP3-dependent IL-1β release in a mouse cryopyrin-associated syndrome (CAPS) model.[1][2][3] This species-specific difference is a critical consideration for translational studies.

Q4: What are the general pharmacokinetic properties of this compound?

A4: this compound has demonstrated acceptable pharmacokinetic (PK) properties in preclinical species, including good oral exposure in mice.[1] In cynomolgus monkeys, this compound showed moderate clearance.[1] Detailed PK parameters in rats and cynomolgus monkeys are summarized in the data tables below.

Troubleshooting Guide

Issue: My in vivo study in non-human primates shows robust NEK7 degradation but only a brief window of IL-1β inhibition.

  • Possible Cause 1: Biological Redundancy. As indicated by recent research, the NLRP3 inflammasome pathway in primates may not be strictly dependent on NEK7.[1][5][6] The transient inhibition of IL-1β is a known characteristic of this compound in NHPs.

  • Recommendation:

    • Consider the kinetics of your downstream functional assays. Ensure that the time points for assessing IL-1β inhibition are aligned with the expected transient effect. For instance, significant inhibition may be observed at earlier time points (e.g., 2 hours post-dose) and diminish thereafter.[1]

    • Investigate potential compensatory signaling pathways that may be activated upon sustained NEK7 degradation.

Issue: I am not observing significant NEK7 degradation in my mouse model.

  • Possible Cause 1: Insufficient Dose. While this compound is active in murine systems, the potency is reduced compared to human cells (approximately 30-fold higher DC50).[1]

  • Recommendation:

    • Ensure that the administered dose is sufficient to achieve the desired level of target engagement. Dose-dependent degradation of NEK7 has been observed in mice, with maximal effects at higher doses (e.g., 300 mg/kg).[1]

    • Optimize the dosing regimen and time points for assessing NEK7 levels. In mice, a slight recovery of NEK7 protein levels has been noted at later time points (e.g., 18 hours + 15 minutes).[1]

  • Possible Cause 2: Incorrect Vehicle or Formulation. The solubility and stability of the compound in the formulation can impact its bioavailability.

  • Recommendation:

    • Refer to established protocols for vehicle formulation. For example, a vehicle of 0.5% Methylcellulose and 0.1% Tween80 in water has been used.[7]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell TypeDC50 (nM)Dmax (%)
Human Primary Monocytes0.2> 95%
Human PBMCs1.6> 95%
Mouse Splenocytes54.2> 95%

Data sourced from BioWorld.[8]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDoseBioavailability (%)t½ (h)CL (mL/min/kg)Cmax (nM)AUC (nM·h)
RatOral62426-981 (nM·h· kg/mg )
Cynomolgus Monkey0.2 mg/kg p.o.503.5262571600
Cynomolgus Monkey2 mg/kg p.o.503.526--
Cynomolgus Monkey1 mg/kg i.v.-3.526--

Data sourced from BioWorld.[8]

Experimental Protocols

Protocol 1: In Vivo Mouse Acute Peritonitis Model

  • Animal Model: Wild-type mice.

  • Dosing: Pre-treat mice with single oral doses of this compound (e.g., 30, 100, 300 mg/kg) or vehicle.[1]

  • Timing: Administer this compound either 6 or 16 hours prior to inflammasome activation.[1]

  • Inflammasome Activation:

    • Administer an intra-peritoneal (i.p.) injection of LPS (10 µg/kg) for priming.[1][7]

    • After 2 hours (for the 6-hour pre-treatment group) or 4 hours (for the 16-hour pre-treatment group), administer ATP to induce NLRP3 inflammasome activation.[1]

  • Sample Collection: Collect spleen and blood samples 15 minutes after ATP treatment.[1]

  • Analysis:

    • Measure NEK7 protein levels in the spleen via Western blot or other quantitative protein analysis methods.

    • Measure IL-1β concentrations in plasma using an ELISA or a multiplex cytokine assay.[7]

Protocol 2: Non-Human Primate (NHP) Pharmacokinetic/Pharmacodynamic (PK/PD) Study

  • Animal Model: Male cynomolgus monkeys.

  • Dosing:

    • Single Dose Study: Administer a single intravenous dose (e.g., 1 mg/kg) or single oral doses (e.g., 0.2 or 2 mg/kg) of this compound.[1]

    • Multiple Dose Study: Administer repeated oral doses.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 2, 48, 72 hours).[1]

  • Analysis:

    • PK Analysis: Determine the plasma concentration of this compound over time to calculate PK parameters.

    • PD Analysis (NEK7 Degradation): Measure NEK7 protein levels in whole blood lysates.

    • PD Analysis (IL-1β Inhibition): Stimulate whole blood samples ex vivo with LPS and ATP and measure the release of IL-1β.[1]

Visualizations

NK7_902_Mechanism_of_Action cluster_complex Ternary Complex Formation cluster_degradation Ubiquitination and Degradation cluster_pathway NLRP3 Inflammasome Pathway This compound This compound CRBN CRBN This compound->CRBN binds NEK7 NEK7 CRBN->NEK7 recruits E3_Ligase E3 Ubiquitin Ligase (CRL4-CRBN) NLRP3 NLRP3 NEK7->NLRP3 Required for assembly (context-dependent) NEK7_Ub Ubiquitinated NEK7 E3_Ligase->NEK7_Ub Ubiquitinates NEK7 Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome NEK7_Ub->Proteasome Degraded by ASC ASC NLRP3->ASC Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Assembly Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage IL1b IL-1β (active) Casp1->IL1b Cleaves Pro-IL-1β Pro_IL1b Pro-IL-1β experimental_workflow cluster_invivo In Vivo Experiment cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis start Animal Model (Mouse or NHP) dosing Oral Administration of this compound start->dosing blood_collection Blood/Tissue Collection (Time Course) dosing->blood_collection pk_analysis Measure this compound Concentration in Plasma blood_collection->pk_analysis nek7_degradation Measure NEK7 Protein Levels (e.g., Western Blot) blood_collection->nek7_degradation il1b_inhibition Ex Vivo Stimulation (LPS + ATP) Measure IL-1β Release blood_collection->il1b_inhibition pk_data Calculate PK Parameters (t½, AUC, CL) pk_analysis->pk_data pd_data Quantify Target Degradation and Functional Inhibition nek7_degradation->pd_data il1b_inhibition->pd_data

References

How to control for vehicle effects in NK7-902 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in studies involving NK7-902, a CRBN molecular glue degrader of NEK7.[1][2][3] The following troubleshooting guides and FAQs address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control, and why is it crucial in this compound studies?

A vehicle control is a critical component of experimental design where a supposedly inert substance, the "vehicle," is administered to a control group.[4][5] This substance is the same one used to dissolve or dilute the experimental compound, this compound.[6] The purpose of the vehicle control group is to isolate the effects of this compound from any biological effects caused by the vehicle itself.[7] By comparing the results of the this compound-treated group to the vehicle-only group, researchers can confidently attribute any observed changes to the drug candidate and not to confounding solvent effects.[4][6]

Q2: What are some common vehicles for in vitro studies with compounds like this compound?

For in vitro drug discovery and screening, Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent due to its ability to dissolve a broad range of both polar and nonpolar compounds.[8][9] It is miscible with water and cell culture media, making it convenient for preparing stock solutions.[9] However, it's important to note that DMSO can have its own biological effects, including stimulating cell growth at low concentrations and inhibiting or killing cells at higher concentrations.[9] Ethanol is another organic solvent used, but like DMSO, it must be used cautiously due to potential toxicity.[8]

Q3: What vehicles are typically used for in vivo administration of this compound?

The choice of an in vivo vehicle depends on the drug's properties and the route of administration.[8] For this compound, which has been administered orally in mice, a formulation of 0.5% Methylcellulose with 0.1% Tween80 in water has been reported.[10] Other common in vivo vehicles include:

  • Aqueous Solutions: Normal saline (0.9% NaCl) and Phosphate-Buffered Saline (PBS) are often used for water-soluble compounds, especially for intravenous or intraperitoneal routes, as they are isotonic and well-tolerated.[8][11]

  • Co-solvent Mixtures: For poorly soluble compounds, mixtures of solvents like DMSO, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol (PG) with saline or water are used.[8][11][12] It is critical to minimize the concentration of the organic solvent to avoid toxicity.[11]

  • Oil-Based Vehicles: For highly lipophilic drugs, oils such as corn oil, olive oil, or sesame oil are suitable options.[8]

Q4: How do I select the appropriate vehicle for my this compound experiment?

Selecting the right vehicle involves several considerations:

  • Solubility: The primary function of the vehicle is to dissolve this compound at the desired concentration.

  • Route of Administration: The vehicle must be appropriate and safe for the intended route (e.g., oral, intravenous, intraperitoneal).[8]

  • Toxicity: The vehicle should be non-toxic and have minimal biological activity at the concentration used.[8][12]

  • Stability: this compound should remain stable in the chosen vehicle for the duration of the experiment.[13]

A systematic approach is recommended, starting with simple, well-tolerated vehicles like saline and progressing to more complex co-solvent or suspension systems if solubility is a challenge.[14]

Q5: What are the potential confounding effects of common vehicles like DMSO and cyclodextrins?

Vehicles are not always inert and can have significant biological effects:

  • DMSO: At concentrations as low as 0.1-0.5%, DMSO can reduce the expression of inflammatory cytokines. Higher concentrations (≥0.5%) can impact cell viability and proliferation, with the specific tolerance being highly cell-line dependent.[15][16][17] DMSO can also induce apoptosis, potentially through the extrinsic signaling pathway, and affect membrane properties.[17][18]

  • Cyclodextrins: These are used to enhance the solubility of poorly soluble compounds.[14] However, they can interact with cell membranes and extract cholesterol, which can lead to cytotoxicity in a concentration-dependent manner.[19][20][21] The type of cyclodextrin (B1172386) is important; for example, methylated β-cyclodextrins are powerful solubilizing agents but can induce hemolysis, while hydroxypropyl substitutions can attenuate cytotoxicity.[19][22]

Troubleshooting Guides

Problem: I'm observing unexpected toxicity or altered cell signaling in my in vitro vehicle control group.

Possible Cause Troubleshooting Step
Vehicle Concentration is Too High The most common issue is that the final concentration of the vehicle (e.g., DMSO) is toxic to your specific cell line.[15] Solution: Perform a vehicle dose-response experiment to determine the maximum non-toxic concentration. Test a range of vehicle concentrations (e.g., 0.01% to 2% v/v) and use a cell viability assay to identify the highest concentration that does not significantly reduce viability compared to an untreated control.[15] For many cell lines, keeping the final DMSO concentration at or below 0.5% is a safe starting point.[15][16]
Contamination Mycoplasma or endotoxin (B1171834) contamination can induce cytotoxicity and inflammatory responses, which may be mistaken for a vehicle effect.[15] Solution: Regularly test your cell cultures for mycoplasma using PCR or fluorescent staining kits. Use endotoxin-free reagents and water for all experiments.
Vehicle-Induced Signaling Some vehicles can directly activate cellular pathways. For instance, DMSO can induce apoptosis and affect cytokine production.[23][18] Solution: If the vehicle effect cannot be avoided by lowering the concentration, it is crucial to use the vehicle-treated group as the primary baseline for comparison against the this compound-treated group. The difference between the vehicle control and the drug-treated group represents the true effect of the compound.

Problem: My this compound compound precipitates out of solution during the experiment.

Possible Cause Troubleshooting Step
Poor Aqueous Solubility The compound may be "crashing out" when the stock solution (e.g., in 100% DMSO) is diluted into aqueous cell culture media or injection buffer.[11] Solution (In Vitro): Lower the final concentration of this compound if possible. Alternatively, prepare intermediate dilutions to avoid a sharp change in solvent polarity. Solution (In Vivo): Increase the proportion of the organic co-solvent (e.g., DMSO), while staying within tolerated toxicological limits (ideally <10% for IP injections in mice).[11][12] Consider using a different vehicle system, such as one containing solubilizing agents like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween 80, Poloxamer 188).[11][14]
Temperature or pH Effects Changes in temperature or pH upon dilution can affect solubility. Solution: Ensure that the vehicle and the diluent are at the same temperature before mixing. Check if the pH of the final formulation is within a range where the compound is stable and soluble.

Problem: Animals in my in vivo vehicle control group are showing adverse effects.

Possible Cause Troubleshooting Step
Vehicle Toxicity Certain vehicles, especially at high concentrations, can cause adverse effects. Pure DMSO, PEG-400, and Propylene Glycol have been shown to cause significant motor impairment in mice after intraperitoneal injection.[12] Solution: Reduce the concentration of the problematic solvent. If possible, switch to a more tolerated vehicle like aqueous 0.5% carboxymethylcellulose (CMC) or saline.[12] Always perform a preliminary tolerability study with the vehicle alone before proceeding with the main experiment.
Formulation Issues Improper pH or high osmolarity of the formulation can cause irritation at the injection site. Solution: Adjust the pH of the formulation to be near physiological (pH ~7.4). Ensure the formulation is isotonic, particularly for intravenous or intraperitoneal routes.

Data Presentation

Table 1: Recommended Maximum Concentrations for Common In Vitro Vehicles

VehicleCell Line TypeRecommended Max. Concentration (v/v)Notes
DMSO Most cell lines≤ 0.5%Some robust lines may tolerate up to 1%.[15][16] Always determine the specific limit for your cell line.[15]
Sensitive cell lines≤ 0.1%Can still have minor biological effects.[23]
Ethanol Most cell lines≤ 0.5%Can cause rapid, concentration-dependent cytotoxicity.[15][16]
Cyclodextrins Varies1 mM - 10 mMCytotoxicity is highly dependent on the specific type of cyclodextrin and cell line. Methylated derivatives are generally more cytotoxic than hydroxypropyl derivatives.[19][22]

Note: The concentrations listed are general guidelines. It is imperative to perform a dose-response experiment to determine the tolerance of your specific cell line.[15]

Table 2: Common In Vivo Vehicle Formulations and Considerations

Vehicle FormulationRoute of Admin.SuitabilityConsiderations
0.9% Saline IV, IP, SC, POWater-soluble compoundsPreferred for its isotonic nature and low toxicity.[8][11]
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water PO, IPSuspensions for poorly soluble compoundsGenerally well-tolerated and do not cause motor impairment.[12]
5-10% DMSO in Saline IP, IVPoorly soluble compoundsDMSO concentration should be minimized. Can cause motor impairment and other toxicities at higher doses.[11][12]
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in water IV, IP, POPoorly soluble compoundsCan significantly improve solubility.[11] Generally considered safe.
Corn Oil / Sesame Oil PO, SC, IMHighly lipophilic compoundsCommon for oral gavage or subcutaneous administration.[8]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Vehicle Concentration In Vitro

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete cell culture medium. A typical range to test is from 0.05% to 2% (v/v).

  • Controls: Include a "no-vehicle" control (medium only) and a "positive control" for cell death (e.g., a known cytotoxic agent).

  • Treatment: Replace the existing medium with the medium containing the different vehicle concentrations.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTS, MTT, or resazurin-based assay).

  • Data Analysis: Calculate the percent cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in viability (e.g., >90% viability) is the maximum tolerated concentration.[15]

Protocol 2: Standard Workflow for a Vehicle-Controlled Study

This protocol outlines the essential groups for an in vivo or in vitro study to properly assess the effects of this compound while controlling for vehicle effects.

  • Group Allocation: At a minimum, every experiment should include three groups:

    • Group 1: Naïve/Untreated Control: Receives no treatment. This group establishes the baseline response of the biological system.

    • Group 2: Vehicle Control: Receives the vehicle formulation without this compound. The volume and administration schedule must be identical to the treatment group.[4] This group accounts for effects from the vehicle and the experimental procedure (e.g., stress from injection).

    • Group 3: this compound Treatment Group: Receives this compound dissolved in the vehicle.

  • Randomization: For in vivo studies, randomly assign animals to each group to prevent selection bias.[7]

  • Blinding: Whenever possible, the researcher assessing the outcome should be blinded to the treatment allocation to prevent observational bias.

  • Data Analysis:

    • Step A: Compare the Naïve Control to the Vehicle Control. If there is no statistically significant difference, it indicates the vehicle has a negligible effect on the measured endpoint.

    • Step B: Compare the Vehicle Control to the this compound Treatment Group. This is the most critical comparison. A significant difference here demonstrates a specific effect of this compound.

    • Interpretation: If the vehicle control shows a significant effect compared to the naïve control, it is essential to report this. The true effect of this compound is then determined by the difference between the treatment group and the vehicle control group.

Mandatory Visualizations

cluster_0 Phase 1: Vehicle Selection cluster_1 Phase 2: In Vitro / In Vivo Validation cluster_2 Phase 3: Final Decision A Define this compound conc. & route of administration B Assess this compound Solubility in Candidate Vehicles A->B C Select Vehicle with Optimal Solubility B->C D Perform Vehicle-only Dose-Response Study C->D E Determine Max Tolerated Concentration (MTC) D->E F Check for Vehicle Effects on Assay Baseline E->F G Vehicle Acceptable? F->G H Proceed with this compound Experiment G->H Yes I Return to Phase 1: Select New Vehicle G->I No

Caption: Workflow for vehicle selection and validation.

cluster_prep Preparation cluster_treat Treatment Groups cluster_analysis Analysis Plate Plate Cells Untreated Untreated Control Vehicle Vehicle Control NK7_902 This compound in Vehicle Incubate Incubate (e.g., 48h) Untreated->Incubate Vehicle->Incubate NK7_902->Incubate Assay Perform Assay (e.g., Viability, Cytokine) Incubate->Assay Compare1 Compare A vs B (Assess Vehicle Effect) Assay->Compare1 Compare2 Compare B vs C (Assess Drug Effect) Assay->Compare2

Caption: Experimental workflow for a vehicle-controlled study.

DMSO High Conc. DMSO Membrane Membrane Stress / Pore Formation DMSO->Membrane FasL FasL/FasR DMSO->FasL May Upregulate Membrane->FasL Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Interpreting inconsistent results with NK7-902 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NK7-902. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting results and troubleshooting experiments involving the selective NEK7 degrader, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cereblon (CRBN) molecular glue degrader.[1][2] It functions by inducing the interaction between the E3 ubiquitin ligase substrate receptor CRBN and NIMA-related kinase 7 (NEK7), leading to the ubiquitination and subsequent proteasomal degradation of NEK7.[2] The intended therapeutic effect of NEK7 degradation is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system.[2][3]

Q2: I've observed potent degradation of NEK7 in my experiments, but the inhibition of IL-1β release is incomplete or variable. Is this expected?

A2: Yes, this is a documented and important finding for this compound. Studies have consistently shown that even complete NEK7 degradation does not always lead to a full blockade of NLRP3-dependent interleukin-1β (IL-1β) release, particularly in human and non-human primate cells.[2][3][4][5][6] The extent of IL-1β inhibition has been found to be context-dependent, varying with factors such as the specific cell type, the donor of the primary cells, and the stimulus used to activate the inflammasome.[3][4][6] This suggests that while NEK7 is involved in NLRP3 activation, it may not be an absolute requirement in all cellular contexts in primates.[1][3][5]

Q3: Are there species-specific differences in the activity of this compound?

A3: Yes, there are significant species-specific differences. Unlike many other CRBN-based molecular glue degraders that are inactive in murine systems, this compound effectively degrades mouse NEK7 and can efficiently inhibit NLRP3-dependent IL-1β release in mouse models.[2][3][4][5][6] In contrast, while this compound leads to profound and long-lasting NEK7 degradation in cynomolgus monkeys, the inhibition of IL-1β production is often transient.[1][2][3][5][6]

Q4: What are the typical concentrations and treatment times used for this compound in vitro?

A4: For in vitro cellular assays, a concentration of 1 µM this compound for an 18-hour incubation period has been shown to be effective for assessing NEK7 degradation in human primary monocytes.[4][7] However, the optimal concentration and duration can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Q5: Is this compound selective for NEK7?

A5: this compound is reported to be a highly selective degrader of NEK7.[1][2][4] Proteomic analysis in human primary monocytes showed that NEK7 was the most significantly down-regulated protein.[4][8] Notably, NEK6, the protein most homologous to NEK7, is not degraded by this compound.[4][8] However, in human iPS cells, some off-target effects on SALL3, FIZ1, and IKZF4 have been observed.[8]

Troubleshooting Guides

Issue 1: Inconsistent IL-1β Inhibition Despite Confirmed NEK7 Degradation

This is the most common challenge encountered with this compound. The troubleshooting workflow below will help you dissect the potential reasons for this variability.

Logical Workflow for Troubleshooting Inconsistent IL-1β Inhibition

cluster_verification Verification Steps cluster_investigation Investigation of Context-Dependency cluster_conclusion Conclusion start Inconsistent IL-1β Inhibition with Confirmed NEK7 Degradation check_degradation 1. Confirm NEK7 Degradation (Western Blot / Proteomics) start->check_degradation check_viability 2. Assess Cell Viability (e.g., LDH, Annexin V) check_degradation->check_viability check_stimulus 3. Verify Inflammasome Stimulus Activity (Positive Controls) check_viability->check_stimulus donor_variability 4. Test Primary Cells from Multiple Donors check_stimulus->donor_variability If all verified stimulus_dependency 5. Compare Different NLRP3 Activators (e.g., ATP, Nigericin (B1684572), Niclosamide) donor_variability->stimulus_dependency cell_type_dependency 6. Compare Different Cell Types (e.g., Monocytes vs. PBMCs vs. Whole Blood) stimulus_dependency->cell_type_dependency conclusion Conclusion: Inconsistency is likely due to the context-dependent role of NEK7 in NLRP3 activation in your system. cell_type_dependency->conclusion

Caption: A logical workflow for troubleshooting inconsistent IL-1β inhibition.

Detailed Troubleshooting Steps:

  • Confirm NEK7 Degradation:

    • Problem: Incomplete or absent NEK7 degradation will naturally lead to a lack of downstream effects.

    • Solution: Perform a Western blot or mass spectrometry-based proteomic analysis to confirm the extent and timing of NEK7 degradation in your specific cell system and experimental conditions. Ensure your protein extraction and detection methods are optimized.

  • Assess Cell Viability:

    • Problem: High concentrations of this compound or prolonged incubation times might induce cytotoxicity, which can confound the interpretation of IL-1β release assays.

    • Solution: Run a standard cell viability assay (e.g., CellTiter-Glo®, LDH release assay, or Annexin V/PI staining) in parallel with your functional experiments to ensure that the observed effects are not due to cell death.

  • Validate Inflammasome Activators:

    • Problem: The potency of NLRP3 inflammasome activators (e.g., LPS, ATP, nigericin) can vary between batches and experiments.

    • Solution: Include a positive control for NLRP3 inhibition that is independent of NEK7, such as a direct NLRP3 inhibitor (e.g., MCC950 or NP3-253), to confirm that the inflammasome can be fully blocked in your system.[4]

  • Investigate Donor-to-Donor Variability:

    • Problem: When using primary human cells (e.g., PBMCs or monocytes), there is significant reported variability in the extent of IL-1β inhibition between donors.[4][6]

    • Solution: If possible, perform experiments using cells from multiple healthy donors to determine if the observed inconsistency is a general phenomenon or specific to a particular donor.

  • Test Different Inflammasome Stimuli:

    • Problem: The dependence of NLRP3 activation on NEK7 can vary depending on the stimulus used. For example, inhibition of IL-1β release by this compound has been shown to be more pronounced with ATP or niclosamide (B1684120) stimulation compared to nigericin in human monocytes.[9]

    • Solution: Test a panel of NLRP3 activators to see if the level of inhibition by this compound is dependent on the specific activation signal.

Experimental Protocols

Protocol 1: Western Blot Analysis of NEK7 Degradation
  • Cell Treatment: Plate cells (e.g., human PBMCs or THP-1 monocytes) at an appropriate density. Treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NEK7 (e.g., Cell Signaling Technology #3057) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of NEK7 degradation.

Protocol 2: NLRP3 Inflammasome Activation and IL-1β Measurement
  • Cell Priming: Plate human monocytes or PBMCs. Pre-treat the cells with this compound or a vehicle control for 18 hours. Prime the inflammasome by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4 hours.[4]

  • Inflammasome Activation: Activate the NLRP3 inflammasome by adding a stimulus such as:

    • ATP (e.g., 5 mM) for 30-60 minutes.

    • Nigericin (e.g., 10 µM) for 60-90 minutes.

    • Niclosamide (e.g., 5 µM) for 60-90 minutes.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

Data Presentation

Table 1: In Vitro Degradation Potency of this compound

Cell TypeSpeciesDC₅₀ (nM)Dₘₐₓ
Primary MonocytesHuman0.2>95%
PBMCsHuman1.6>95%
SplenocytesMouse54.2>95%

Data summarized from Cernjijenko, A. et al. (2023).[10]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose (p.o.)AUC (nM·h)Cₘₐₓ (nM)t₁/₂ (h)Bioavailability (%)
RatNot Specified981 (normalized)Not Specified462
Cynomolgus Monkey0.2 mg/kg16002573.550

Data summarized from Cernjijenko, A. et al. (2023).[10]

Signaling Pathway Diagram

This compound Mechanism of Action and the NLRP3 Inflammasome Pathway

Caption: this compound induces the degradation of NEK7, which is involved in NLRP3 assembly.

References

Improving the solubility and stability of NK7-902 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vitro use of NK7-902, a potent and selective cereblon (CRBN)-based molecular glue degrader of NIMA-related kinase 7 (NEK7).[1][2][3] Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.

Troubleshooting Guide & FAQs

This section addresses common challenges that may arise when working with this compound in a laboratory setting.

Solubility and Compound Handling

  • Q1: How should I dissolve this compound for in vitro experiments? A1: this compound is a hydrophobic compound and should first be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[4] A stock concentration of 10 mM in DMSO is a common starting point.[5] For final experimental concentrations, this stock solution should be serially diluted in your cell culture medium or aqueous buffer.

  • Q2: I observed precipitation when diluting my this compound DMSO stock in aqueous media. What can I do? A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for hydrophobic compounds.[4] Here are several strategies to mitigate this:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1% (v/v), although some cell lines may tolerate up to 0.5%.[6][7][8][9][10] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

    • Vigorous Mixing: When diluting, add the DMSO stock to the aqueous medium while vortexing or vigorously mixing to promote rapid dispersion.

    • Pre-warmed Media: Using pre-warmed (37°C) cell culture media can sometimes improve the solubility of the compound upon dilution.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually decrease the solvent concentration.

  • Q3: What is the recommended storage condition for this compound stock solutions? A3: While specific stability data for this compound is not publicly available, as a general guideline, DMSO stock solutions of small molecules should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[5] For short-term storage, 4°C may be acceptable. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Design and Interpretation

  • Q4: What is the expected potency (DC50) of this compound in vitro? A4: The half-maximal degradation concentration (DC50) of this compound is cell-type dependent. In human primary monocytes, the DC50 is approximately 0.2 nM, while in human peripheral blood mononuclear cells (PBMCs), it is around 1.6 nM.[11] In mouse splenocytes, the DC50 is higher, at approximately 54.2 nM.[11]

  • Q5: How long does it take for this compound to degrade NEK7? A5: this compound induces rapid degradation of NEK7. In human primary monocytes, approximately 80% of NEK7 is degraded within 1 hour of treatment, with maximal degradation observed after 24 hours.[12]

  • Q6: My results show incomplete inhibition of NLRP3 inflammasome activation even with maximal NEK7 degradation. Is this expected? A6: Yes, this is a reported phenomenon. Studies have shown that even with complete NEK7 degradation by this compound, the inhibition of NLRP3-dependent interleukin-1β (IL-1β) release can be partial and varies between donors and experimental conditions.[1][12][13] This suggests that NEK7 is a key contributor but may not be absolutely required for NLRP3 activation in all contexts.[1]

  • Q7: Is a vehicle control necessary in my experiments? A7: Absolutely. A vehicle control (e.g., cell culture medium with the same final concentration of DMSO used for this compound treatment) is essential to distinguish the effects of the compound from any potential effects of the solvent on your cells.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro activity of this compound.

Parameter Cell Type Value Reference
DC50 Human Primary Monocytes0.2 nM[11]
Human PBMCs1.6 nM[11]
Mouse Splenocytes54.2 nM[11]
Dmax Human Primary Monocytes> 95%[12]
Time to 80% Degradation Human Primary Monocytes~ 1 hour[12]
Time to Max Degradation Human Primary Monocytes24 hours[12]

Table 1: In Vitro Degradation Efficacy of this compound.

Experimental System Stimulus Maximum Inhibition of IL-1β Release Reference
Human PBMCsLPS + ATP71%[14]
Human Whole BloodLPS + ATP59%[12]

Table 2: Functional Inhibition of NLRP3 Inflammasome by this compound.

Experimental Protocols

Protocol 1: In Vitro NEK7 Degradation Assay

This protocol outlines a general procedure to assess the degradation of NEK7 in cultured cells following treatment with this compound.

  • Cell Seeding: Seed your cells of interest (e.g., human primary monocytes, PBMCs, or other relevant cell lines) in appropriate culture plates and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a fresh serial dilution of this compound from a 10 mM DMSO stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for NEK7.

    • Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for NEK7 and the loading control. Normalize the NEK7 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining NEK7.

Protocol 2: NLRP3 Inflammasome Activation and IL-1β Measurement

This protocol describes a method to assess the functional effect of this compound on NLRP3 inflammasome activation by measuring IL-1β release.

  • Cell Treatment with this compound:

    • Seed cells (e.g., human PBMCs) in a culture plate.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a sufficient duration to induce NEK7 degradation (e.g., 18 hours).

  • Inflammasome Priming (Signal 1):

    • Prime the inflammasome by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

    • Incubate for 4 hours at 37°C.

  • Inflammasome Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 5 mM final concentration) or nigericin (B1684572) (e.g., 10 µM final concentration).

    • Incubate for a short period (e.g., 30-60 minutes) at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • IL-1β Measurement:

    • Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of IL-1β for each treatment condition.

    • Normalize the data to the vehicle-treated control to determine the percentage of inhibition of IL-1β release.

Visualizations

NK7_902_Mechanism_of_Action cluster_0 This compound Mediated NEK7 Degradation NK7_902 This compound Ternary_Complex Ternary Complex (CRBN-NK7-902-NEK7) NK7_902->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex NEK7 NEK7 NEK7->Ternary_Complex Ub_NEK7 Ubiquitinated NEK7 Ternary_Complex->Ub_NEK7 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_NEK7->Proteasome Degraded_NEK7 Degraded NEK7 Proteasome->Degraded_NEK7 Degradation

Caption: Mechanism of this compound induced NEK7 degradation.

NLRP3_Inflammasome_Pathway cluster_1 NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs/DAMPs Signal_1 Signal 1 (Priming) (e.g., LPS) PAMPs_DAMPs->Signal_1 NFkB NF-κB Activation Signal_1->NFkB pro_IL1B_NLRP3_up ↑ pro-IL-1β & NLRP3 expression NFkB->pro_IL1B_NLRP3_up pro_IL1B pro-IL-1β pro_IL1B_NLRP3_up->pro_IL1B Signal_2 Signal 2 (Activation) (e.g., ATP, Nigericin) Inflammasome_Assembly Inflammasome Assembly Signal_2->Inflammasome_Assembly NEK7_node NEK7 NEK7_node->Inflammasome_Assembly Required for assembly NLRP3 NLRP3 NLRP3->Inflammasome_Assembly ASC ASC ASC->Inflammasome_Assembly Caspase1 Active Caspase-1 Inflammasome_Assembly->Caspase1 Cleavage pro_Caspase1 pro-Caspase-1 pro_Caspase1->Inflammasome_Assembly IL1B Mature IL-1β (Secretion) Caspase1->IL1B Cleavage pro_IL1B->Caspase1 NK7_902_inhibit This compound NK7_902_inhibit->NEK7_node Degrades

Caption: Inhibition of NLRP3 inflammasome pathway by this compound.

Troubleshooting_Workflow cluster_1 cluster_2 cluster_3 Start Start: Solubility Issue with this compound Check_Stock Check DMSO Stock: - Anhydrous? - Stored properly? Start->Check_Stock Precipitation_Dilution Precipitation upon dilution? Check_Stock->Precipitation_Dilution Yes_Precipitation Yes Precipitation_Dilution->Yes_Precipitation No_Precipitation No Precipitation_Dilution->No_Precipitation Optimize_Dilution Optimize Dilution Protocol: - Lower final DMSO% (<0.1%) - Vigorous mixing - Pre-warmed media - Serial dilution Precipitation_Dilution->Optimize_Dilution Proceed Proceed with experiment Precipitation_Dilution->Proceed Recheck_Solubility Re-evaluate solubility Optimize_Dilution->Recheck_Solubility Yes_Soluble Yes Recheck_Solubility->Yes_Soluble No_Still_Precipitates No Recheck_Solubility->No_Still_Precipitates Consider_Formulation Consider alternative formulation strategies (e.g., use of solubilizing excipients) Recheck_Solubility->Consider_Formulation Recheck_Solubility->Proceed

Caption: Troubleshooting workflow for this compound solubility issues.

References

Managing potential cytotoxicity of NK7-902 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the potential cytotoxicity of NK7-902, a potent and selective inhibitor of Tumor Proliferation Kinase 1 (TPK1), at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase frequently overexpressed in various cancer types, where it plays a crucial role in cell cycle progression and apoptosis evasion. By inhibiting TPK1, this compound induces cell cycle arrest and promotes apoptosis in malignant cells.

Q2: What is the known mechanism of this compound-induced cytotoxicity at high concentrations?

A2: While highly selective for TPK1 at therapeutic concentrations, supra-therapeutic (high) concentrations of this compound can lead to off-target inhibition of Housekeeping Kinase A (HKA1). HKA1 is a structurally similar kinase essential for metabolic homeostasis and stress response in healthy cells. Inhibition of HKA1 disrupts cellular metabolism and can trigger apoptosis, leading to cytotoxicity in non-malignant cells.

Q3: What are the typical IC50 values for this compound in cancer and non-cancerous cell lines?

A3: The half-maximal inhibitory concentration (IC50) varies depending on the cell line's TPK1 expression and dependency. Below is a summary of typical values observed in standard 72-hour cytotoxicity assays.

Data Summary

Table 1: Comparative IC50 Values for this compound

Cell LineTypeTPK1 ExpressionIC50 (nM)Notes
Panc-1Pancreatic CancerHigh50High sensitivity
A549Lung CancerHigh75High sensitivity
MCF-7Breast CancerModerate150Moderate sensitivity
hFPEpiCPrimary EpithelialLow> 5,000Low sensitivity, cytotoxicity observed at high doses
HUVECEndothelialLow> 8,000Low sensitivity, cytotoxicity observed at high doses

Troubleshooting Guide

Issue 1: Significant Cytotoxicity Observed in Primary or Non-Malignant Cell Lines at Expected Therapeutic Doses

  • Possible Cause A: The specific cell type is unusually sensitive to the off-target inhibition of HKA1.

  • Troubleshooting Step: Perform a dose-response curve starting from a much lower concentration (e.g., 1 nM) to determine the precise toxicity threshold for that specific cell line.

  • Possible Cause B: The lot of this compound has impurities.

  • Troubleshooting Step: Verify the purity of the compound using HPLC. Request a certificate of analysis from the manufacturer.

  • Possible Cause C: Extended incubation time is leading to cumulative toxicity.

  • Troubleshooting Step: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation period that maximizes cancer cell death while minimizing toxicity in control cells.

Issue 2: High Variability in Cytotoxicity Results Between Experiments

  • Possible Cause A: Inconsistent cell seeding density.

  • Troubleshooting Step: Ensure a consistent number of cells are seeded for each experiment. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding this compound.

  • Possible Cause B: Degradation of this compound in solution.

  • Troubleshooting Step: Prepare fresh stock solutions of this compound in DMSO for each experiment. Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the drug-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visual Guides

Signaling Pathways and Mechanisms

NK7_902_Pathway cluster_therapeutic Therapeutic Concentration cluster_high_conc High Concentration NK7_Therapeutic This compound TPK1 TPK1 NK7_Therapeutic->TPK1 Inhibits Proliferation Cancer Cell Proliferation TPK1->Proliferation NK7_High This compound HKA1 HKA1 NK7_High->HKA1 Off-Target Inhibition Metabolism Normal Cell Metabolism & Survival HKA1->Metabolism NK7_902_Source This compound (Compound) NK7_902_Source->NK7_Therapeutic Low Dose NK7_902_Source->NK7_High High Dose

Caption: this compound mechanism at therapeutic vs. high concentrations.

Experimental and Decision Workflows

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A1 Seed Cells in 96-Well Plate A2 Incubate 24h A1->A2 B1 Prepare this compound Serial Dilutions A2->B1 B2 Treat Cells B1->B2 B3 Incubate 72h B2->B3 C1 Perform MTT Assay B3->C1 C2 Read Absorbance (570 nm) C1->C2 C3 Calculate % Viability C2->C3 C4 Determine IC50 C3->C4

Caption: Standard workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree Start High Cytotoxicity in Control Cells? Cause1 Cause: Cell Line Sensitivity Start->Cause1 Yes Cause2 Cause: Extended Incubation Start->Cause2 Yes Cause3 Cause: Compound Purity Start->Cause3 Yes Solution1 Solution: Run Dose-Response from 1 nM Cause1->Solution1 End Proceed with Optimized Protocol Solution1->End Solution2 Solution: Conduct Time-Course (24, 48, 72h) Cause2->Solution2 Solution2->End Solution3 Solution: Verify Purity (HPLC) Cause3->Solution3 Solution3->End

Caption: Troubleshooting logic for unexpected cytotoxicity.

Technical Support Center: Strategies to Enhance In Vivo Efficacy of Immune Cell Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Before addressing strategies to enhance in vivo efficacy, it is crucial to clarify the identity of NK7-902. Based on available scientific literature, This compound is not a Natural Killer (NK) cell-based therapy. Instead, this compound is a potent and selective small molecule degrader of NIMA-related kinase 7 (NEK7).[1][2][3][4][5][6][7][8] It functions as a cereblon (CRBN) molecular glue, targeting NEK7 for degradation and thereby modulating the NLRP3 inflammasome pathway, which is involved in inflammation.[1][2][3][4][5][6][7][8]

Therefore, strategies to enhance the efficacy of this compound would focus on optimizing its pharmacokinetics, pharmacodynamics, and combination therapies relevant to its role as an anti-inflammatory agent.

This technical support center will instead focus on the apparent area of interest: strategies to enhance the in vivo efficacy of Natural Killer (NK) cell-based immunotherapies. The following troubleshooting guides and FAQs are designed for researchers, scientists, and drug development professionals working with adoptive NK cell therapies.

Frequently Asked Questions (FAQs) for Enhancing NK Cell Therapy In Vivo Efficacy

Section 1: Poor In Vivo Persistence of Adopted NK Cells

Question: Our adoptively transferred NK cells show poor persistence in vivo. What are the potential causes and how can we improve their survival and expansion?

Answer: Poor in vivo persistence is a significant challenge in NK cell therapy.[9][10] Several factors can contribute to this issue, including lack of sufficient cytokine support, induction of apoptosis, and a hostile tumor microenvironment (TME). Here are some strategies to address this:

  • Cytokine Support:

    • IL-15: This is a key cytokine for NK cell survival and proliferation. Unlike IL-2, it does not significantly expand immunosuppressive regulatory T cells (Tregs).[11] Consider co-administering IL-15 or using NK cells engineered to produce their own IL-15.[12][13] A promising construct is N-803, a stable fusion protein of an IL-15 variant and its receptor alpha subunit, which has shown enhanced stability and activity.[14]

    • IL-12, IL-18, and IL-21: These cytokines can also promote NK cell activation, proliferation, and memory-like features.[10][15][16] Brief ex vivo activation with a combination of IL-12, IL-15, and IL-18 can generate cytokine-induced memory-like (CIML) NK cells, which exhibit prolonged persistence and enhanced anti-tumor responses.[12]

  • Genetic Engineering:

    • Autocrine Cytokine Production: Transducing NK cells with genes for cytokines like IL-15 or IL-2 can create a self-sustaining population with improved persistence.[12][13]

    • Anti-apoptotic Molecules: Engineering NK cells to express anti-apoptotic proteins, such as Bcl-2, can enhance their survival in the harsh in vivo environment.

  • Optimized Ex Vivo Expansion:

    • Feeder Cells: Using feeder cells, such as K562 cells genetically modified to express membrane-bound IL-15 or IL-21, can lead to a "massive" expansion of NK cells with a more robust phenotype for in vivo persistence.[10][12]

    • Small Molecules: The addition of small molecules like nicotinamide (B372718) during ex vivo expansion has been shown to improve the in vivo persistence and proliferation of NK cells.[17]

Section 2: Inefficient Trafficking and Infiltration of NK Cells into Solid Tumors

Question: We observe poor infiltration of our NK cells into solid tumors in our mouse models. What strategies can we employ to enhance tumor homing?

Answer: Inefficient trafficking to the tumor site is a major barrier for NK cell efficacy against solid tumors.[9] The tumor microenvironment often lacks the appropriate chemokines to attract NK cells. Here are some approaches to improve tumor infiltration:

  • Chemokine Receptor Engineering:

    • Matching Chemokine Gradients: Identify the chemokines highly expressed by the target tumor (e.g., CXCL8, CXCL5) and engineer the NK cells to express the corresponding chemokine receptors (e.g., CXCR1, CXCR2).[18][19] This can significantly improve their migration towards the tumor.[18]

  • Modulating the Tumor Microenvironment:

    • Oncolytic Viruses: Certain oncolytic viruses can be engineered to express chemokines that attract NK cells, thereby increasing their recruitment to the tumor site.

    • Targeting Cancer-Associated Fibroblasts (CAFs): CAFs contribute to a dense extracellular matrix that physically impedes NK cell infiltration. Strategies to eliminate or reprogram CAFs can "normalize" the stroma and improve NK cell access to tumor cells.[19]

  • Enhancing Targeting:

    • Chimeric Antigen Receptors (CARs): Engineering NK cells with CARs that recognize tumor-specific antigens can not only enhance killing but also promote their retention and accumulation at the tumor site.[11][20]

Section 3: NK Cell Exhaustion and Dysfunction within the Tumor Microenvironment

Question: Our NK cells appear to become dysfunctional or "exhausted" after infiltrating the tumor. How can we counteract the immunosuppressive TME?

Answer: The TME can severely impair NK cell function through various mechanisms, including the expression of inhibitory checkpoint molecules and the secretion of immunosuppressive factors like TGF-β.[15] Here are strategies to overcome NK cell exhaustion:

  • Immune Checkpoint Blockade:

    • Targeting Inhibitory Receptors: The TME can upregulate inhibitory receptors on NK cells, such as PD-1, TIGIT, TIM-3, and NKG2A.[15][16][21] Combining adoptive NK cell therapy with checkpoint inhibitors (e.g., anti-PD-1 or anti-TIGIT antibodies) can reverse this exhaustion and restore their cytotoxic function.[16][20]

  • Genetic Modification to Resist Suppression:

    • Knockout of Inhibitory Genes: Using gene-editing technologies like CRISPR/Cas9 to knock out genes encoding inhibitory receptors (e.g., NKG2A) or signaling molecules can make NK cells more resistant to suppression.[22]

    • Dominant Negative Receptors: Engineering NK cells to express a dominant-negative receptor for immunosuppressive cytokines like TGF-β can block these inhibitory signals.

  • Boosting Metabolic Fitness: The TME is often nutrient-deprived, which can impair the metabolic fitness of NK cells. Strategies to enhance NK cell metabolism, for example by promoting glycolysis, are being explored to improve their function in this harsh environment.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Low NK cell counts in peripheral blood post-infusion 1. Poor cell viability after thaw and infusion.2. Rapid clearance by the host immune system.3. Insufficient in vivo expansion.1. Optimize cryopreservation and thawing protocols. Assess cell viability immediately before infusion.2. If using allogeneic NK cells, consider the host immune status and potential for rejection.3. Incorporate cytokine support (e.g., IL-15) in the treatment regimen.[11]4. Use CIML NK cells for better persistence.[12]
NK cells accumulate in lungs, liver, and spleen but not the tumor 1. Natural trafficking patterns of NK cells.[23][24][25]2. Lack of tumor-specific homing signals.3. Physical barriers at the tumor site.1. Confirm this biodistribution using in vivo imaging techniques.[23][24][25][26][27]2. Engineer NK cells with chemokine receptors matching tumor-secreted chemokines.[18][19]3. Consider combination therapies to remodel the TME (e.g., targeting CAFs).[19]
Tumor growth is not inhibited despite NK cell infiltration 1. NK cell exhaustion within the TME.2. Tumor cells have downregulated ligands for NK activating receptors.3. Tumor cells have upregulated ligands for NK inhibitory receptors (e.g., HLA-E for NKG2A).[16]1. Analyze explanted NK cells for exhaustion markers (PD-1, TIM-3, TIGIT).[15]2. Combine with checkpoint inhibitors.[20][21]3. Use CAR-NK cells to provide an alternative activation pathway independent of natural ligands.[11][20]4. Combine with therapies that upregulate stress ligands on tumor cells.

Experimental Protocols

Protocol 1: In Vivo Murine NK Cell Cytotoxicity Assay (Flow Cytometry-Based)

This protocol is adapted from established methods to assess the killing ability of ex vivo activated murine NK cells.[28]

1. Preparation of Target Cells: a. Culture target cells (e.g., YAC-1) and ensure high viability. b. Label target cells with a fluorescent dye like CFSE or CellTracker Green according to the manufacturer's protocol. This allows for their identification by flow cytometry. c. Wash the labeled target cells twice and resuspend at a known concentration in complete RPMI media.

2. Co-culture: a. Isolate splenocytes from mice that have received adoptive NK cell transfer. b. Enrich for NK cells using a negative selection kit. c. Co-culture the effector NK cells with the labeled target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate. d. Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum death). e. Incubate for 4 hours at 37°C, 5% CO2.

3. Staining and Analysis: a. After incubation, add a dead cell stain (e.g., 7-AAD or Propidium Iodide) to each well. b. Acquire samples on a flow cytometer. c. Gate on the target cell population (CFSE-positive). d. Within the target cell gate, quantify the percentage of dead cells (7-AAD positive). e. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Protocol 2: In Vivo Tracking of Adoptively Transferred NK Cells using PET Imaging

This protocol provides a general workflow for non-invasive tracking of NK cells in vivo, based on methods using Zirconium-89 (⁸⁹Zr) labeling.[23][24][25][27]

1. NK Cell Labeling: a. Expand and activate NK cells ex vivo as per your standard protocol. b. Label the NK cells with an ⁸⁹Zr-oxine complex. This process must be performed under sterile conditions and following all institutional guidelines for handling radioisotopes. The labeling efficiency and cell viability should be assessed post-labeling. ⁸⁹Zr-labeling should not significantly alter cellular phenotype or function.[24][25]

2. Adoptive Transfer: a. Resuspend the ⁸⁹Zr-labeled NK cells in sterile saline or other appropriate buffer for injection. b. Inject a known number of cells and radioactivity intravenously into the animal model (e.g., tumor-bearing mice or non-human primates).

3. PET/CT Imaging: a. At various time points post-injection (e.g., 1 hour, 24 hours, 48 hours, 7 days), anesthetize the animal and perform a whole-body PET/CT scan.[23][24] b. The CT scan provides anatomical reference, while the PET scan detects the radioactive signal from the ⁸⁹Zr-labeled NK cells.

4. Data Analysis: a. Co-register the PET and CT images. b. Draw regions of interest (ROIs) over various organs (lungs, liver, spleen, tumor, etc.) to quantify the radioactive uptake. c. The data can be expressed as the percentage of injected dose per gram of tissue (%ID/g) to determine the biodistribution and tumor accumulation of the NK cells over time.

Visualizations

Signaling Pathways and Experimental Workflows

Enhancing_NK_Cell_Efficacy cluster_Challenges Key Challenges to In Vivo Efficacy cluster_Strategies Enhancement Strategies Poor_Persistence Poor In Vivo Persistence Cytokine_Support Cytokine Support (IL-15, IL-12, etc.) Poor_Persistence->Cytokine_Support Improves Survival Poor_Trafficking Poor Tumor Trafficking Chemokine_Engineering Chemokine Receptor Engineering (CXCR1/2) Poor_Trafficking->Chemokine_Engineering Enhances Homing CAR_Engineering CAR Engineering Poor_Trafficking->CAR_Engineering Improves Targeting & Activation TME_Suppression TME-mediated Suppression Checkpoint_Blockade Checkpoint Blockade (Anti-PD1, Anti-TIGIT) TME_Suppression->Checkpoint_Blockade Reverses Exhaustion TME_Suppression->CAR_Engineering Improves Targeting & Activation

Caption: Logical relationships between challenges in NK cell therapy and corresponding enhancement strategies.

NK_Cell_Workflow cluster_ExVivo Ex Vivo Phase cluster_InVivo In Vivo Phase Isolation Isolate NK Cells (PBMC, Cord Blood) Expansion Expand & Activate (Cytokines, Feeder Cells) Isolation->Expansion Engineering Genetic Engineering (CARs, Chemokine Receptors) Expansion->Engineering QC Quality Control (Purity, Viability, Potency) Engineering->QC Infusion Adoptive Transfer to Patient/Model QC->Infusion Release Criteria Met Tracking In Vivo Tracking (PET/CT, BLI) Infusion->Tracking Efficacy_Assay Efficacy Assessment (Tumor Burden, Survival) Infusion->Efficacy_Assay

Caption: General experimental workflow for adoptive NK cell therapy from isolation to in vivo assessment.

References

Validation & Comparative

Validating NK7-902-Induced Phenotypes with NEK7 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of the NEK7 degrader, NK7-902, with the genetic validation offered by NEK7 knockout models. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and workflows.

The validation of a small molecule's on-target effects is a cornerstone of drug development. This guide focuses on this compound, a potent and selective cereblon (CRBN) molecular glue degrader of NIMA-related kinase 7 (NEK7), and compares its induced phenotypes with those observed in NEK7 knockout models.[1][2] NEK7 is a crucial component of the NLRP3 inflammasome, a key player in the innate immune system. Its role in inflammasome activation is independent of its kinase activity, making protein degradation an attractive therapeutic strategy.[3][4] Genetic knockout of NEK7 provides the gold standard for validating the cellular and in vivo consequences of its absence, offering a direct benchmark against which the specificity and efficacy of this compound can be assessed.

Data Presentation: Quantitative Comparison of this compound and NEK7 Knockout

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of this compound and NEK7 knockout on key readouts of NLRP3 inflammasome activity.

Table 1: In Vitro Efficacy of this compound in NEK7 Degradation

Cell TypeSpeciesParameterValueCitation
Primary MonocytesHumanDC500.2 nM[5][6]
PBMCsHumanDC501.6 nM[5]
SplenocytesMouseDC5054.2 nM[5]
Primary MonocytesHumanDmax>95%[5][6]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Inhibition of IL-1β Secretion

ModelSpeciesStimulationInhibitionCitation
This compound treated PBMCsHumanLPS + ATP71% (incomplete)[7]
This compound treated Whole BloodHumanLPS + ATP59% (incomplete)[7]
NEK7 Knockout BMDMsMouseATP, Nigericin, GramicidinAbolished[8]
NEK7 Knockout iBMDMsMouseLPS + NigericinAbolished[8]
NEK7 shRNA Knockdown MacrophagesMouseLPSAbolished[8]

BMDMs: Bone Marrow-Derived Macrophages. iBMDMs: immortalized Bone Marrow-Derived Macrophages. PBMCs: Peripheral Blood Mononuclear Cells.

Table 3: In Vivo Effects of this compound and NEK7 Knockout

ModelSpeciesTreatment/GenotypeEffect on NEK7Effect on IL-1βCitation
Acute Peritonitis ModelMouseThis compound (300 mg/kg)Strong degradation in spleenDose-dependent inhibition[7]
CAPS Mouse ModelMouseThis compound (20 mg/kg)-Blocked NLRP3 pathway activation[5]
Wild-type MiceMouseThis compound (30-300 mg/kg)NEK7 degradation-[5]
Cynomolgus MonkeyNon-human primateThis compound (oral)Long-lasting degradationTransiently blocked[1]
NEK7 Knockout Chimera MiceMouseNEK7-/- hematopoietic cellsAbsentAbolished NLRP3 inflammasome activation[8]

CAPS: Cryopyrin-Associated Periodic Syndromes.

Signaling Pathways and Experimental Workflows

To visually represent the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

References

Orthogonal Methods to Validate NEK7 Degradation by NK7-902: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of NEK7, a serine/threonine kinase implicated in the activation of the NLRP3 inflammasome, presents a promising therapeutic strategy for a range of inflammatory diseases. NK7-902 has been identified as a potent and selective molecular glue degrader that recruits NEK7 to the CRBN E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4] Rigorous validation of on-target protein degradation is paramount to the advancement of such compounds. This guide provides a comparative overview of key orthogonal methods to validate the degradation of NEK7 by this compound, complete with experimental data, detailed protocols, and visual workflows.

Comparative Analysis of Orthogonal Validation Methods

A multi-pronged approach employing distinct analytical techniques is crucial for unequivocally demonstrating targeted protein degradation. Below is a comparison of key orthogonal methods for validating NEK7 degradation by this compound.

Method Principle Key Parameters Reported Data for this compound Advantages Limitations
Immunoblotting (Western Blot) Separates proteins by size, which are then detected by specific antibodies.DC50 (half-maximal degradation concentration), Dmax (maximal degradation)In human primary monocytes, this compound induced NEK7 degradation with a DC50 of 0.2 nM and a Dmax of >95% .[1]Widely accessible, provides information on protein size, relatively low cost.Semi-quantitative, lower throughput, dependent on antibody quality.
Mass Spectrometry-based Proteomics Identifies and quantifies thousands of proteins in a sample, providing a global view of protein level changes.Fold change in protein abundance, selectivity profiling.Proteomic analysis of human primary monocytes treated with 1 µM this compound for 18 hours showed that NEK7 was the most significantly down-regulated protein , highlighting the high selectivity of this compound.[1]Unbiased and comprehensive, high sensitivity and specificity, enables selectivity assessment across the proteome.Requires specialized equipment and expertise, more expensive, complex data analysis.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Thermal shift (ΔTm), evidence of direct target engagement.No specific CETSA data for this compound and NEK7 has been reported in the reviewed literature.Confirms direct binding of the degrader to the target protein in a cellular context.Indirect measure of degradation, can be technically challenging to optimize.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is essential for a clear understanding of the validation strategy.

NEK7-Mediated NLRP3 Inflammasome Activation

NEK7 is a crucial component in the activation of the NLRP3 inflammasome. Upon cellular stress signals, NEK7 binds to the leucine-rich repeat (LRR) domain of NLRP3, facilitating its oligomerization and the subsequent assembly of the inflammasome complex.[5][6] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[5][6]

NEK7_NLRP3_Pathway NEK7-NLRP3 Inflammasome Signaling Pathway cluster_activation Inflammasome Activation cluster_inflammasome NLRP3 Inflammasome Complex cluster_degradation Targeted Degradation cluster_cytokines Pro-inflammatory Cytokines PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates K_efflux K+ Efflux K_efflux->NLRP3 activates ROS mtROS ROS->NLRP3 activates ASC ASC NLRP3->ASC recruits NEK7 NEK7 NEK7->NLRP3 binds & enables oligomerization Ub Ubiquitin NEK7->Ub polyubiquitination Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves NK7_902 This compound NK7_902->NEK7 binds CRBN CRBN E3 Ligase NK7_902->CRBN binds CRBN->Ub Proteasome Proteasome Ub->Proteasome targeting Proteasome->NEK7 degrades IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18

Caption: NEK7-NLRP3 Inflammasome Signaling and this compound-mediated Degradation.

Experimental Workflow for Validation of NEK7 Degradation

A systematic workflow is essential for the robust validation of a targeted protein degrader. This involves treating cells with the degrader, followed by analysis using multiple orthogonal methods to confirm on-target degradation and assess selectivity.

Validation_Workflow Experimental Workflow for NEK7 Degradation Validation cluster_assays Orthogonal Validation Assays Cell_Culture Cell Culture (e.g., human primary monocytes) Treatment Treatment with this compound (dose- and time-course) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Intact Cells Western_Blot Immunoblotting (Western Blot) Cell_Lysis->Western_Blot Proteomics Mass Spectrometry (Proteomics) Cell_Lysis->Proteomics Data_Analysis Data Analysis Western_Blot->Data_Analysis Proteomics->Data_Analysis CETSA->Data_Analysis Validation Validation of NEK7 Degradation (Potency, Efficacy, Selectivity) Data_Analysis->Validation

Caption: A general workflow for validating targeted protein degradation.

Detailed Experimental Protocols

Reproducible and detailed protocols are fundamental to obtaining high-quality, reliable data.

Immunoblotting (Western Blot) for NEK7 Degradation

Objective: To quantify the dose- and time-dependent degradation of NEK7 in response to this compound treatment.

Materials:

  • Human primary monocytes or other relevant cell line

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against NEK7

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.01 nM to 1000 nM) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NEK7 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize NEK7 band intensity to the loading control.

    • Calculate the percentage of NEK7 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.

Mass Spectrometry-based Proteomics for Selectivity Profiling

Objective: To globally assess changes in protein abundance following this compound treatment and confirm the selectivity of NEK7 degradation.

Materials:

  • Human primary monocytes treated with this compound (e.g., 1 µM for 18 hours) and vehicle control.

  • Lysis buffer (e.g., urea-based buffer)

  • DTT and iodoacetamide

  • Trypsin

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • LC-MS/MS system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Protocol:

  • Sample Preparation:

    • Lyse cells from this compound and vehicle-treated groups.

    • Reduce and alkylate the proteins.

    • Digest proteins into peptides using trypsin.

    • Clean up the peptide samples using SPE.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.

    • Generate a volcano plot to visualize the changes in protein abundance and highlight the selective degradation of NEK7.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to NEK7 within intact cells.

Materials:

  • Relevant cell line expressing NEK7

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blot or ELISA reagents for NEK7 detection

Protocol:

  • Cell Treatment:

    • Treat cells with this compound or vehicle control for a specified time.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Centrifugation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble NEK7:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble NEK7 in each sample by Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble NEK7 as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct target engagement.

References

A Comparative Analysis of NK7-902 and Other Molecular Glue Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular glue degraders have emerged as a promising therapeutic modality, enabling the targeted degradation of proteins previously considered "undruggable." This guide provides a comparative analysis of NK7-902, a selective NEK7 degrader, and other notable molecular glue degraders. The information is presented to facilitate an objective comparison of their performance, supported by available experimental data.

Introduction to Molecular Glue Degraders

Molecular glues are small molecules that induce a physical association between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] This mechanism differs from that of proteolysis-targeting chimeras (PROTACs) as molecular glues are typically smaller, single molecules with more favorable pharmacokinetic properties.[1] A key E3 ligase co-opted by many molecular glues, including this compound, is Cereblon (CRBN).[2]

Comparative Analysis of NEK7 Degraders

NIMA-related kinase 7 (NEK7) is a crucial regulator of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[3][4] Consequently, the degradation of NEK7 presents a compelling therapeutic strategy. This section compares this compound with other recently developed NEK7-targeting molecular glue degraders.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and other NEK7 molecular glue degraders. It is important to note that the data are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundTargetCell LineDC50 (nM)Dmax (%)IL-1β Inhibition (IC50, nM)IL-18 Inhibition (IC50, nM)Source(s)
This compound NEK7Human Primary Monocytes0.2>95Partial InhibitionNot Reported[5]
Human PBMCs1.6>95Partial InhibitionNot Reported[6]
Mouse Splenocytes54.2>95Not ReportedNot Reported[6]
LC-04-045 NEK7MOLT-479033.0332.99[5][7][8][9]
MRT-8102 NEK7Not ReportedPotent (nanomolar)Near-completeNear-completeNot Reported[10][11][12][13]
CPT-513/635 NEK7Not ReportedPicomolar potency~90% inhibition of IL-1β releaseNot ReportedNot Reported[14]
CPT-101/732 NEK7Not ReportedLow single-digit nanomolar~90% inhibition of IL-1β releaseNot ReportedNot Reported[14]

Note: Data for MRT-8102 and the CPT series are based on qualitative descriptions from press releases and white papers, as specific DC50 and Dmax values were not publicly available in the reviewed literature.

Pharmacokinetic Properties

A comparative summary of the available pharmacokinetic data for various NEK7 degraders is presented below.

CompoundSpeciesAdministrationBioavailability (%)Key FindingsSource(s)
This compound Cynomolgus MonkeyOral50Moderate clearance, long-lasting NEK7 degradation but transient IL-1β inhibition.[3][6]
RatOral62Good oral exposure.[6]
MRT-8102 Non-human PrimateOralOrally bioavailablePotent, selective, and durable NEK7 degradation with near-complete reduction of IL-1β. Favorable safety profile.[10][11][12][13]
CPT-513 MouseOralNot ReportedDose-dependent therapeutic effect in a collagen-induced arthritis model.[14]
Cynomolgus MonkeyOralNot ReportedAlmost complete NEK7 degradation for over 20 hours.[15]
CPT-635r MouseOral32Systemic distribution.[16]
CPT-732r MouseOral>95Brain-penetrant.[16]

Broader Comparison with Other Molecular Glue Degraders

To provide a wider context, this section compares NEK7 degraders with molecular glues targeting other clinically relevant proteins, such as IKZF1/3 and GSPT1, which are implicated in cancer.

CompoundTarget(s)E3 LigaseKey CharacteristicsClinical Status (if applicable)Source(s)
Lenalidomide IKZF1, IKZF3CRBNApproved for multiple myeloma.Approved[1]
Pomalidomide IKZF1, IKZF3CRBNApproved for multiple myeloma.Approved[1]
CFT7455 IKZF1, IKZF3CRBNPicomolar potency.Phase I/II for multiple myeloma and non-Hodgkin's lymphoma.[1][17]
CC-90009 GSPT1CRBNFirst rationally designed molecular glue in the clinic.Phase II for AML and MDS.[1]
LYG-409 GSPT1CRBNPotent, selective, and orally bioavailable with in vivo antitumor activity.Preclinical[18]
MRT-2359 GSPT1Not ReportedOrally active with anti-tumor activity in NSCLC xenograft models.Phase II for MYC-driven tumors.[19]

Signaling Pathways and Experimental Workflows

Mechanism of Action of CRBN-based Molecular Glue Degraders

The following diagram illustrates the general mechanism of action for CRBN-based molecular glue degraders like this compound. The degrader facilitates the interaction between the CRBN E3 ligase complex and the target protein (e.g., NEK7), leading to the target's polyubiquitination and subsequent degradation by the proteasome.

G Mechanism of CRBN-based Molecular Glue Degraders cluster_0 Cellular Environment CRBN CRBN E3 Ligase TernaryComplex Ternary Complex (CRBN-Glue-Target) CRBN->TernaryComplex Target Target Protein (e.g., NEK7) Target->TernaryComplex Degrader Molecular Glue (e.g., this compound) Degrader->CRBN binds Degrader->TernaryComplex Proteasome Proteasome TernaryComplex->Proteasome recruitment Ub Ubiquitin Ub->TernaryComplex Polyubiquitination DegradedTarget Degraded Protein Fragments Proteasome->DegradedTarget Degradation

Caption: General mechanism of CRBN-mediated targeted protein degradation.

NEK7's Role in NLRP3 Inflammasome Activation

This compound's therapeutic potential stems from its ability to degrade NEK7, a key regulator of the NLRP3 inflammasome. The diagram below outlines the signaling pathway. Upon activation by various stimuli, NEK7 binds to the NLRP3 protein, facilitating the assembly of the inflammasome complex, which leads to caspase-1 activation and the release of pro-inflammatory cytokines IL-1β and IL-18.

G NEK7 in NLRP3 Inflammasome Activation cluster_1 NLRP3 Inflammasome Pathway Stimuli PAMPs/DAMPs NLRP3 NLRP3 Stimuli->NLRP3 activates Inflammasome NLRP3 Inflammasome Complex NLRP3->Inflammasome NEK7 NEK7 NEK7->NLRP3 binds to ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves IL1b IL-1β (secreted) Casp1->IL1b cleaves IL18 IL-18 (secreted) Casp1->IL18 cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b ProIL18 Pro-IL-18 ProIL18->IL18 NK7_902 This compound NK7_902->NEK7 degrades

Caption: Role of NEK7 in the NLRP3 inflammasome pathway and the effect of this compound.

Experimental Workflow for Assessing Degrader Potency and Efficacy

The following diagram outlines a typical experimental workflow to determine the potency (DC50) and efficacy (Dmax) of a molecular glue degrader.

G Workflow for Degrader Potency and Efficacy Assessment cluster_2 Experimental Protocol CellCulture 1. Cell Culture (e.g., MOLT-4, PBMCs) Treatment 2. Treatment with Degrader (Concentration Gradient) CellCulture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation Lysis 4. Cell Lysis Incubation->Lysis Quantification 5. Protein Quantification (e.g., Western Blot, Mass Spec) Lysis->Quantification Analysis 6. Data Analysis (Dose-Response Curve) Quantification->Analysis Results DC50 & Dmax Determination Analysis->Results

Caption: A standard workflow for determining the DC50 and Dmax of a molecular glue degrader.

Experimental Protocols

Determination of DC50 and Dmax
  • Cell Culture: Plate cells (e.g., human primary monocytes, MOLT-4) at an appropriate density in 6-well or 12-well plates and allow them to adhere or stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of the molecular glue degrader in cell culture medium. The final concentration range should typically span from picomolar to micromolar. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a predetermined time, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., NEK7) and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each concentration.

    • Plot the percentage of degradation against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[14]

NLRP3 Inflammasome Activation Assay
  • Cell Priming (Signal 1):

    • Culture macrophages (e.g., primary human monocytes differentiated into macrophages, or THP-1 cells differentiated with PMA) in a 96-well plate.

    • Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor/Degrader Treatment:

    • Pre-incubate the primed cells with various concentrations of the molecular glue degrader (e.g., this compound) or a known NLRP3 inhibitor (e.g., MCC950) for 1-2 hours. Include a vehicle control.

  • Inflammasome Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding a second stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β and/or IL-18 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Cell lysates can also be prepared to analyze the cleavage of caspase-1 by Western blotting.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each concentration of the compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This compound is a potent and selective NEK7 molecular glue degrader that demonstrates significant preclinical activity. The comparative analysis reveals a growing landscape of NEK7-targeting degraders with diverse profiles, including compounds with systemic and brain-penetrant properties. While direct comparative data is limited, the available information suggests that molecular glue-mediated degradation of NEK7 is a promising therapeutic strategy for a range of inflammatory diseases. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison of these promising drug candidates. The broader context of molecular glue degraders targeting other proteins like IKZF1/3 and GSPT1 highlights the versatility and therapeutic potential of this modality in oncology and beyond.

References

NK7-902: A Highly Selective NEK7 Degrader for NLRP3 Inflammasome Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular glue degrader NK7-902's specificity for its target, NEK7, against other members of the NEK (NIMA-related kinase) family. This analysis is supported by available experimental data and detailed methodologies.

Developed by Novartis, this compound is a potent and selective cereblon (CRBN) E3 ligase molecular glue degrader of NEK7.[1][2][3] Unlike traditional kinase inhibitors that block the catalytic activity of a protein, this compound induces the ubiquitination and subsequent proteasomal degradation of the NEK7 protein.[1][3] This mechanism is of significant interest in therapeutic areas where the non-catalytic functions of a protein, such as its role as a scaffold, are pathogenic. In the case of NEK7, its kinase-independent role in the assembly and activation of the NLRP3 inflammasome is a key driver of inflammation in various diseases.[2][3][4][5][6][7]

Specificity of this compound Against NEK Family Kinases

The high degree of homology among the catalytic domains of the 11 members of the NEK kinase family presents a significant challenge for the development of selective inhibitors. However, this compound achieves its remarkable specificity through a distinct mechanism dependent on the presence of a specific structural motif on the target protein.

Mass spectrometry-based proteomic analysis of human primary monocytes treated with this compound revealed that NEK7 was the most significantly downregulated protein, underscoring its high selectivity.[8] A pivotal finding supporting this selectivity is that NEK6, the closest homolog to NEK7 with 86% identity in their catalytic domains, is not degraded by this compound.[8] This lack of activity against NEK6 is attributed to the absence of a specific β-hairpin structural motif that is necessary for the this compound-mediated interaction with the CRBN E3 ligase.[8]

While comprehensive quantitative degradation data for this compound across all 11 NEK family kinases is not publicly available, the existing data for NEK7 and the qualitative findings for NEK6 provide strong evidence for the exceptional selectivity of this compound.

Quantitative Assessment of NEK7 Degradation by this compound

The potency of this compound in inducing the degradation of NEK7 has been quantified in various cell types. The following table summarizes the reported half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values.

Cell TypeDC50Dmax
Human Primary Monocytes0.2 nM>95%
Human Peripheral Blood Mononuclear Cells (PBMCs)1.6 nM>95%
Mouse Splenocytes54.2 nM>95%
(Data sourced from BioWorld article on Novartis's disclosure of this compound)[1]

Experimental Protocols

Assessment of Protein Degradation via Quantitative Proteomics:

To determine the selectivity of protein degradation induced by this compound, a mass spectrometry-based quantitative proteomic approach is employed.

  • Cell Culture and Treatment: Human primary monocytes are cultured and treated with a specified concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a designated period (e.g., 18 hours).

  • Cell Lysis and Protein Extraction: Following treatment, cells are harvested, washed, and lysed to extract total cellular proteins.

  • Protein Digestion and Peptide Labeling: Proteins are digested into peptides, typically using trypsin. The resulting peptides from each treatment condition are then isotopically labeled (e.g., using Tandem Mass Tags™) to enable multiplexed quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for peptide sequencing and identification.

  • Data Analysis: The relative abundance of each identified protein is quantified by comparing the reporter ion intensities from the different isotopic labels. Proteins that are significantly downregulated in the this compound-treated samples compared to the vehicle control are identified as degradation targets.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental approach to determine its specificity, the following diagrams are provided.

NEK7_NLRP3_Pathway NEK7-Mediated NLRP3 Inflammasome Activation Pathway cluster_activation Inflammasome Priming & Activation cluster_inflammasome NLRP3 Inflammasome Assembly cluster_degradation This compound Mediated Degradation cluster_output Inflammatory Response PAMPs_DAMPs PAMPs/DAMPs NFkB NF-κB Activation PAMPs_DAMPs->NFkB Signal 1 pro_IL1b pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1b K_efflux K+ Efflux NLRP3 NLRP3 K_efflux->NLRP3 Signal 2 NEK7 NEK7 NLRP3->NEK7 Binding ASC ASC NEK7->ASC Recruitment Proteasome Proteasome NEK7->Proteasome Degradation Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 NK7_902 This compound CRBN CRBN E3 Ligase NK7_902->CRBN CRBN->NEK7 Forms Ternary Complex Ub Ubiquitin CRBN->Ub Ub->NEK7 Ubiquitination IL1b Mature IL-1β Casp1->IL1b Cleavage of pro-IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis Specificity_Workflow Experimental Workflow for Assessing Degrader Specificity cluster_cell_culture Cell Treatment cluster_proteomics Quantitative Proteomics cluster_analysis Data Analysis start Culture Human Primary Monocytes treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digest Protein Digestion (Trypsin) lysis->digest labeling Isotopic Labeling (e.g., TMT) digest->labeling lcms LC-MS/MS Analysis labeling->lcms quant Protein Identification & Quantification lcms->quant downreg Identify Significantly Downregulated Proteins quant->downreg selectivity Assess Specificity for NEK7 vs. other NEKs downreg->selectivity

References

Benchmarking NK7-902: A Comparative Guide to Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BASEL, Switzerland – December 9, 2025 – In the rapidly evolving landscape of therapies targeting inflammation, a novel molecule, NK7-902, has emerged as a potent and selective degrader of NEK7, a key protein in the activation of the NLRP3 inflammasome. This guide provides a comprehensive comparison of this compound with established NLRP3 inflammasome inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of its performance based on available preclinical data.

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases.[1] The development of small molecules that can modulate its activity is therefore of significant therapeutic interest. This compound represents a novel approach by targeting NEK7 for degradation via a cereblon (CRBN) molecular glue mechanism.[2][3][4] This guide will benchmark this compound against direct NLRP3 inhibitors, including the widely studied MCC950 and the natural product Oridonin, as well as the clinical-stage compound Dapansutrile.

Mechanism of Action: A Divergent Approach

This compound operates through a distinct mechanism compared to direct NLRP3 inhibitors. As a molecular glue, it induces the ubiquitination and subsequent proteasomal degradation of NEK7.[2][3] NEK7 is a serine/threonine kinase that has been shown to be essential for the assembly and activation of the NLRP3 inflammasome, acting as a bridge between adjacent NLRP3 subunits.[1][3] By eliminating NEK7, this compound effectively blocks the formation of a functional inflammasome complex.

In contrast, inhibitors like MCC950 and Oridonin directly target the NLRP3 protein. MCC950 is a potent and selective inhibitor that is thought to bind to the NACHT domain of NLRP3, locking it in an inactive conformation and preventing its ATPase activity, which is crucial for inflammasome assembly.[5][6] Oridonin, a natural diterpenoid, also targets the NACHT domain, but through a covalent modification of a specific cysteine residue (Cys279).[7] Dapansutrile (also known as OLT1177) is another selective NLRP3 inhibitor that has been shown to block the formation of the inflammasome complex and is currently in clinical trials for various inflammatory conditions.[8][9]

Comparative Efficacy: In Vitro and In Vivo Models

The following tables summarize the available quantitative data for this compound and comparator inflammasome inhibitors.

Table 1: In Vitro Potency of Inflammasome Inhibitors

CompoundTargetCell TypeAssayIC50 / DC50Reference
This compound NEK7 DegradationHuman Primary MonocytesNEK7 DegradationDC50: 0.2 nM[10]
Human PBMCsNEK7 DegradationDC50: 1.6 nM[10]
Mouse SplenocytesNEK7 DegradationDC50: 54.2 nM[10]
MCC950 NLRP3Bone Marrow-Derived Macrophages (BMDMs)IL-1β ReleaseIC50: 7.5 nM[5][11]
Oridonin NLRP3Mouse MacrophagesIL-1β ReleaseIC50: 780.4 nM[7][12]
Dapansutrile (OLT1177) NLRP3Human MacrophagesIL-1β Release-[8]

Table 2: In Vivo Efficacy of Inflammasome Inhibitors

CompoundAnimal ModelDosingKey FindingsReference
This compound Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model20 mg/kg, p.o.Blocked NLRP3 pathway activation[10]
Mouse Acute Peritonitis Model300 mg/kg, p.o.Strong degradation of NEK7 in spleen and inhibition of IL-1β release in blood[2]
MCC950 MSU-Induced Peritonitis in Mice40 mg/kgInhibition of IL-1β in serum and peritoneal cavity[13]
Oridonin MSU-Induced Gouty Arthritis Model-Significant anti-inflammatory activity[12]
Dapansutrile (OLT1177) Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model-Potent anti-inflammatory effects and amelioration of EAE severity[14]
Acute Gout Flare (Phase 2a Clinical Trial)100 mg QD - 500 mg QIDSafe and effective in reducing joint pain[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the evaluation of these inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Activation

A common in vitro method to assess NLRP3 inflammasome inhibition involves a two-step activation process in immune cells such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).[2][3][10][15]

  • Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for several hours.[15][16][17] This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): Following priming, a second stimulus is introduced to trigger the assembly of the NLRP3 inflammasome. Common activators include:

    • ATP: Extracellular ATP is a potent activator of the P2X7 receptor, leading to potassium efflux and NLRP3 activation.[3][17][18]

    • Nigericin: A microbial toxin that acts as a potassium ionophore, directly causing potassium efflux.[15][16]

  • Inhibitor Treatment: The test compound (e.g., this compound, MCC950) is typically added to the cell culture before or concurrently with the activation signal.

  • Readout: The inhibitory effect is quantified by measuring the levels of mature IL-1β and IL-18 in the cell supernatant using ELISA, and by assessing caspase-1 activation via Western blot.[3]

In Vivo Mouse Models

1. LPS/ATP-Induced Peritonitis Model: This acute inflammatory model is used to assess the in vivo efficacy of inflammasome inhibitors.[18]

  • Mice are first primed with an intraperitoneal (i.p.) injection of LPS.

  • After a few hours, the inflammasome is activated by an i.p. injection of ATP.

  • The test compound is administered, often orally or via i.p. injection, prior to the inflammatory challenge.

  • Efficacy is determined by measuring the levels of IL-1β in the peritoneal lavage fluid and serum.[18][19]

2. Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model: These are genetically engineered mouse models that harbor gain-of-function mutations in the Nlrp3 gene, leading to constitutive inflammasome activation and a severe inflammatory phenotype.[20][21][22]

  • These mice spontaneously develop inflammatory symptoms, providing a model for chronic inflammasome-driven disease.

  • The therapeutic effect of an inhibitor is evaluated by monitoring the reduction in systemic inflammation, such as decreased serum IL-1β levels and amelioration of inflammatory symptoms.[21]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.

NLRP3_Signaling_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_Assembly Inflammasome Assembly cluster_Inhibitors Points of Inhibition cluster_Downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux NLRP3_Activation NLRP3 Activation K_efflux->NLRP3_Activation NLRP3_Activation->NLRP3 NEK7 NEK7 NLRP3->NEK7 ASC ASC NLRP3->ASC NEK7->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 NK7_902 This compound NK7_902->NEK7 Degradation MCC950_Oridonin MCC950, Oridonin, Dapansutrile MCC950_Oridonin->NLRP3 Inhibition Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Experimental_Workflow cluster_InVitro In Vitro Assay cluster_InVivo In Vivo Model (Peritonitis) Harvest_Cells Harvest Immune Cells (e.g., BMDMs, PBMCs) Priming Prime with LPS (Signal 1) Harvest_Cells->Priming Inhibitor_Treatment Treat with Inhibitor Priming->Inhibitor_Treatment Activation Activate with ATP/Nigericin (Signal 2) Inhibitor_Treatment->Activation Analysis_IV Analyze Supernatant (ELISA for IL-1β/IL-18) Activation->Analysis_IV Administer_Inhibitor Administer Inhibitor to Mice Induce_Peritonitis Induce Peritonitis (LPS followed by ATP) Administer_Inhibitor->Induce_Peritonitis Collect_Samples Collect Peritoneal Lavage & Serum Induce_Peritonitis->Collect_Samples Analysis_Vivo Analyze Cytokine Levels (ELISA) Collect_Samples->Analysis_Vivo Logical_Comparison cluster_Approaches Inhibitory Approaches cluster_Compounds Compound Examples Inflammasome_Inhibition Therapeutic Goal: Inhibit NLRP3 Inflammasome Direct_Inhibition Direct NLRP3 Inhibition Inflammasome_Inhibition->Direct_Inhibition Indirect_Inhibition Indirect Inhibition (NEK7 Degradation) Inflammasome_Inhibition->Indirect_Inhibition Direct_Compounds MCC950, Oridonin, Dapansutrile Direct_Inhibition->Direct_Compounds Indirect_Compound This compound Indirect_Inhibition->Indirect_Compound

References

Validating the On-Target Effects of NK7-902: A Comparative Guide to Genetic Approaches and Alternative NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of NK7-902, a novel molecular glue degrader, focusing on the genetic validation of its on-target effects. We objectively compare its performance with alternative strategies for inhibiting the NLRP3 inflammasome, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these findings.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective small molecule that functions as a "molecular glue," inducing the degradation of NIMA-related kinase 7 (NEK7).[1][2] NEK7 has been identified as a critical component for the activation of the NLRP3 inflammasome, a key player in the innate immune response implicated in a wide range of inflammatory diseases.[2][3] Unlike traditional inhibitors that block the enzymatic activity of a target protein, this compound hijacks the cell's ubiquitin-proteasome system. It facilitates the formation of a ternary complex between NEK7 and Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase.[1][4] This induced proximity leads to the polyubiquitination of NEK7, marking it for degradation by the proteasome.[1][4] The degradation of NEK7, in turn, prevents the assembly and activation of the NLRP3 inflammasome, thereby inhibiting the release of pro-inflammatory cytokines such as IL-1β.[1][2]

Genetic Validation of this compound's On-Target Effects

Robust validation is crucial to ensure that the observed biological effects of a compound are a direct consequence of its intended target engagement. For this compound, genetic approaches have been instrumental in unequivocally demonstrating that its modulation of the NLRP3 inflammasome pathway is mediated through the degradation of NEK7.

CRISPR/Cas9-Mediated Knockout Studies

A foundational method for target validation is the use of CRISPR/Cas9 to generate knockout cell lines. Studies have shown that the effects of this compound are significantly diminished in CRBN knockout cells, confirming that its activity is dependent on the presence of this E3 ligase component.[1] This provides strong evidence that this compound operates through the intended molecular glue mechanism.

Site-Directed Mutagenesis and Rescue Experiments

A more definitive genetic validation involves site-directed mutagenesis to create a target protein that is resistant to the degrader. The interaction between NEK7 and the CRBN-NK7-902 complex is mediated by a β-hairpin structure in NEK7 containing a critical glycine (B1666218) residue at position 57 (G57).[1]

  • Generation of a Resistant Mutant: A G57N (glycine to asparagine) mutation in NEK7 has been shown to abrogate its recruitment to CRBN in the presence of this compound.[1]

  • Rescue Experiment: In a cellular context, this G57N NEK7 mutant can be used in a "rescue" experiment. First, the endogenous NEK7 is knocked out or depleted. Then, the cells are reconstituted with either wild-type NEK7 or the G57N mutant. Upon treatment with this compound, cells expressing the wild-type NEK7 will show degradation and subsequent inhibition of NLRP3 inflammasome activation. In contrast, cells expressing the G57N mutant will be resistant to this compound-mediated degradation, and thus NLRP3 inflammasome activity will be "rescued" (i.e., restored). While the G57N mutant has been used to demonstrate the necessity of the β-hairpin for interaction, a full cellular rescue experiment provides the ultimate genetic proof of on-target activity.

Quantitative Proteomics for Selectivity Profiling

To assess the selectivity of this compound, quantitative mass spectrometry-based proteomics is employed. In human primary monocytes treated with this compound, NEK7 was identified as the most significantly downregulated protein, underscoring the high selectivity of the compound.[1] Notably, NEK6, the closest homolog to NEK7, was not degraded, further highlighting the specificity of this compound.[1]

Comparison with Alternative NLRP3 Inflammasome Inhibitors

This compound represents a novel approach to inhibiting the NLRP3 inflammasome. Below is a comparison with other strategies, including direct NLRP3 inhibitors.

FeatureThis compound (NEK7 Degrader)NP3-253 (NLRP3 Inhibitor)MCC950 (NLRP3 Inhibitor)
Mechanism of Action Induces proteasomal degradation of NEK7 via CRBN.[1]Direct inhibitor of the NLRP3 inflammasome.Directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and oligomerization.[5]
Target NEK7[1]NLRP3NLRP3[5]
In Vitro Potency (NEK7 Degradation) DC50: 0.2 nM (Human Primary Monocytes)[1]N/AN/A
In Vitro Potency (IL-1β Inhibition) Partial inhibition in human whole blood (~59% max).[1]Complete inhibition in human whole blood.[1]Potent inhibitor with nanomolar IC50 values in cellular assays.[5]
In Vivo Efficacy Degrades NEK7 and inhibits IL-1β release in mouse models.[1]Effective in mouse models of NLRP3-driven inflammation.[1]Demonstrates efficacy in various animal models of inflammatory diseases.[6][7]
Genetic Validation Confirmed CRBN-dependency and resistance with NEK7 G57N mutant.[1]N/AN/A

Experimental Protocols

NEK7 Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells (e.g., human primary monocytes) at a suitable density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 18 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against NEK7 and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the extent of NEK7 degradation relative to the loading control.

NLRP3 Inflammasome Activation and IL-1β Measurement (ELISA)
  • Cell Culture and Priming: Seed macrophages (e.g., human primary monocytes or murine bone marrow-derived macrophages) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[8]

  • Inhibitor Treatment: Pre-treat the cells with this compound, an alternative inhibitor, or vehicle control for a specified period before activation.

  • Activation: Stimulate the NLRP3 inflammasome with an activation signal such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (B1684572) (e.g., 10 µM) for 1-2 hours.[8]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[9]

  • Data Analysis: Calculate the percentage of IL-1β inhibition for each treatment condition relative to the vehicle-treated, activated control.

Visualizing Key Processes and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 NLRP3 Inflammasome Pathway This compound This compound NEK7 NEK7 This compound->NEK7 binds CRBN CRBN This compound->CRBN binds Ternary Complex Ternary Complex This compound->Ternary Complex Proteasome Proteasome NEK7->Proteasome Degradation NEK7->Ternary Complex NLRP3 NLRP3 NEK7->NLRP3 required for activation CUL4 CUL4 CRBN->CUL4 part of E3 ligase complex CRBN->Ternary Complex NLRP3 Inflammasome Blockade Inflammasome Activation Blocked Ternary Complex->NEK7 Ubiquitination ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b cleaves IL-1b IL-1b Pro-IL-1b->IL-1b maturation Inflammation Inflammation IL-1b->Inflammation

Caption: this compound induces the degradation of NEK7, preventing NLRP3 inflammasome activation.

Genetic Validation Workflow for this compound cluster_0 Cell Line Engineering cluster_1 Experimental Treatment and Analysis cluster_2 Expected Outcomes Wild-Type Cells Wild-Type Cells NEK7 KO Cells NEK7 KO Cells Wild-Type Cells->NEK7 KO Cells CRISPR/Cas9 Rescue Cells (WT NEK7) Rescue Cells (WT NEK7) NEK7 KO Cells->Rescue Cells (WT NEK7) Transfection Rescue Cells (G57N NEK7) Rescue Cells (G57N NEK7) NEK7 KO Cells->Rescue Cells (G57N NEK7) Transfection This compound Treatment This compound Treatment Rescue Cells (WT NEK7)->this compound Treatment Rescue Cells (G57N NEK7)->this compound Treatment NEK7 Degradation Assay NEK7 Degradation Assay This compound Treatment->NEK7 Degradation Assay Inflammasome Activation Assay Inflammasome Activation Assay This compound Treatment->Inflammasome Activation Assay Degradation + Inhibition Degradation + Inhibition NEK7 Degradation Assay->Degradation + Inhibition WT NEK7 No Degradation + No Inhibition No Degradation + No Inhibition NEK7 Degradation Assay->No Degradation + No Inhibition G57N NEK7 Inflammasome Activation Assay->Degradation + Inhibition WT NEK7 Inflammasome Activation Assay->No Degradation + No Inhibition G57N NEK7

Caption: Workflow for genetic validation of this compound's on-target effects.

Conclusion

This compound is a highly selective NEK7 degrader that effectively inhibits the NLRP3 inflammasome pathway. The on-target effects of this compound have been rigorously validated through genetic approaches, including the use of CRBN knockout cells and a degrader-resistant NEK7 mutant. While direct NLRP3 inhibitors can achieve complete blockade of IL-1β release, the partial and more nuanced inhibition by NEK7 degradation may offer a differentiated therapeutic window. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery to further explore the therapeutic potential of NEK7 degradation.

References

Safety Operating Guide

Navigating the Proper Disposal of NK7-902: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for the novel molecular glue degrader, NK7-902, necessitates treating the compound as hazardous waste. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols and consult with their institution's environmental health and safety department for disposal.

In the absence of explicit manufacturer guidance, a conservative approach to the disposal of novel research chemicals like this compound is paramount to ensure personnel safety and environmental compliance. The following procedures provide a step-by-step guide for the safe management and disposal of this compound.

Immediate Safety and Logistical Information

A summary of essential safety and logistical information for handling this compound waste is provided below. This information is based on general best practices for managing uncharacterized chemical compounds.[1][2]

CategoryGuidelineRationale
Personal Protective Equipment (PPE) Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.To prevent skin and eye contact with the potentially hazardous compound.
Handling Location All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood.To minimize the risk of inhalation of any aerosols or particulates.
Waste Classification Treat as hazardous waste.[1][3]The toxicological and environmental hazards of this compound are not well-documented.
Container Selection Use a chemically compatible, leak-proof container with a secure screw-top cap.[1][4]To prevent spills and ensure safe containment during storage and transport.
Waste Segregation Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[4][5]To avoid potentially dangerous chemical reactions.
Storage Location Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5][6]To comply with laboratory waste regulations and ensure safe, temporary storage.
Disposal Vendor A licensed hazardous waste disposal company.To ensure the final disposal is conducted in an environmentally sound and legally compliant manner.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

  • Wear Appropriate PPE: Before handling this compound, ensure you are wearing the required personal protective equipment as detailed in the table above.

  • Prepare the Waste Container:

    • Select a container that is compatible with this compound and any solvents used.[1][4]

    • Ensure the container is clean, dry, and in good condition.

    • Leave at least 10% headspace in the container to allow for expansion of contents.[1]

  • Label the Waste Container:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name, "this compound," and list all other components of the waste, including solvents, with their approximate percentages.[1][4]

    • Indicate the date when waste was first added to the container.

  • Collect the Waste:

    • Carefully transfer the this compound waste into the prepared container inside a chemical fume hood.

    • Securely fasten the cap on the container immediately after adding the waste.

  • Store the Waste Container:

    • Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area.[1][6]

    • Ensure the storage area is away from incompatible chemicals.[5]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a hazardous waste pickup.[1]

    • Provide the EHS department with all available information about this compound, including its chemical class (molecular glue degrader) and any known properties.

  • Maintain Records:

    • Keep a log of the amount of this compound waste generated and the date of disposal.[1]

Disposal Workflow for Novel Research Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound like this compound.

G Disposal Workflow for this compound start Start: Need to Dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow specific disposal instructions in the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste sds_check->sds_no No end End: Compliant Disposal sds_yes->end ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) sds_no->ppe contain Collect in a labeled, compatible, sealed container ppe->contain storage Store in designated Satellite Accumulation Area (SAA) contain->storage contact_ehs Contact Institutional EHS for pickup and guidance storage->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling NK7-902

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for the research compound NK7-902 is publicly available. The following guidance is based on best practices for handling potent, novel research compounds in a laboratory setting. A thorough risk assessment should be conducted by researchers prior to handling this substance, and all institutional and regulatory guidelines must be followed. Personal Protective Equipment (PPE) should be considered the final line of defense after engineering and administrative controls have been implemented.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is crucial to minimize exposure to potent research compounds like this compound. The required level of protection depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder, liquid).

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[1]
General Laboratory Operations - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile)Minimum required PPE for any work in a laboratory where hazardous chemicals are present.[2][3]

Experimental Protocols

Handling Procedures:

  • Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. The designated work area, such as a chemical fume hood or a ventilated enclosure, should be clean and uncluttered.

  • Experimentation: When weighing and dissolving the compound, perform these tasks within a containment device to minimize the risk of aerosolization.[1]

  • Decontamination: After handling, decontaminate all equipment and work surfaces with an appropriate deactivating solution.

  • Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water.

  • In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • In case of inhalation: Move to fresh air immediately.

  • In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety officer.

Disposal Plan

The disposal of potent research compounds and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Protocol
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.[1]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[1]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[1]

Visual Guides

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound risk_assessment Risk Assessment (Quantity, Form, Procedure) start->risk_assessment weighing Weighing Powders risk_assessment->weighing High Risk solution_prep Solution Preparation risk_assessment->solution_prep Medium Risk general_ops General Operations risk_assessment->general_ops Low Risk papr PAPR/Supplied-Air Respirator weighing->papr double_glove Double Gloves weighing->double_glove solid_coat Solid-Front Lab Coat weighing->solid_coat fume_hood Chemical Fume Hood solution_prep->fume_hood single_glove Single Gloves solution_prep->single_glove lab_coat Standard Lab Coat solution_prep->lab_coat goggles Goggles/Safety Glasses solution_prep->goggles general_ops->single_glove general_ops->lab_coat general_ops->goggles

Caption: PPE selection workflow for handling this compound.

Disposal_Plan cluster_disposal Disposal Plan for this compound Waste start Start: Waste Generation segregate Segregate Waste by Type start->segregate unused_compound Unused Compound segregate->unused_compound contaminated_labware Contaminated Labware segregate->contaminated_labware contaminated_ppe Contaminated PPE segregate->contaminated_ppe label_waste Label Waste Containers store_securely Store Waste Securely label_waste->store_securely dispose Dispose via Approved Vendor store_securely->dispose unused_compound->label_waste contaminated_labware->label_waste contaminated_ppe->label_waste

Caption: Step-by-step disposal plan for this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.